molecular formula C9ClF16KO2 B3238597 Potassium 9-chloroperfluorononanoate CAS No. 1415963-94-8

Potassium 9-chloroperfluorononanoate

Cat. No.: B3238597
CAS No.: 1415963-94-8
M. Wt: 518.62 g/mol
InChI Key: SRQYUVPEYJRJCI-UHFFFAOYSA-M
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Description

Potassium 9-chloroperfluorononanoate is a fluorinated anionic surfactant of significant interest in industrial and materials science research. Its structure, featuring a perfluorinated carbon chain terminated with a carboxylic acid salt and a chlorinated end-group, is engineered to impart high thermal stability, chemical inertness, and exceptional surface activity. The primary research value of this compound lies in its ability to dramatically lower the surface tension of aqueous solutions, making it a candidate for investigating and formulating high-performance coatings, fire-fighting foams, and leveling agents. Its mechanism of action involves the accumulation of the stable, hydrophobic perfluoroalkyl chain at interfaces, while the polar potassium carboxylate head group maintains solubility in the aqueous phase. Researchers utilize this compound to study its self-assembly properties and its efficacy as an additive in the creation of specialized polymers and advanced material coatings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HClF16O2.K/c10-9(25,26)8(23,24)7(21,22)6(19,20)5(17,18)4(15,16)3(13,14)2(11,12)1(27)28;/h(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQYUVPEYJRJCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9ClF16KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Structural Characteristics, and Classification of Potassium 9 Chloroperfluorononanoate

Systematic Nomenclature and Common Academic Synonyms: F-53B Major and K-9Cl-PF3ONS

The compound is identified by several names in scientific literature and regulatory documents. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate. isotope.comnih.gov Another frequently used systematic name is potassium 2-[(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy]-1,1,2,2-tetrafluoroethanesulfonate. wikipedia.orgwikidata.org

In academic and industrial contexts, it is commonly referred to by a variety of synonyms. The most prevalent of these are F-53B, which is often used in studies related to its application in the electroplating industry. wikipedia.orgservice.gov.uk Other common identifiers include 9Cl-PF3ONS and 6:2 Cl-PFESA, which provide more structural information regarding the molecule. isotope.comnih.govwikipedia.orgservice.gov.ukzeptometrix.com

Table 1: Identification of Potassium 9-chloroperfluorononanoate

Identifier Type Identifier
Systematic Name Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
Common Synonym F-53B
Common Synonym 9Cl-PF3ONS
Common Synonym 6:2 Cl-PFESA
CAS Number 73606-19-6 isotope.comwikipedia.orgwikidata.org

| Molecular Formula | C8ClF16KO4S wikipedia.orgwikidata.org |

Categorization within the Perfluoroether Sulfonic Acid (PFESA) Subgroup

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). wikipedia.orgwikidata.org More specifically, it is categorized as a chloro-substituted perfluoroalkylethersulfonic acid (Cl-PFESA). wikipedia.org The PFESA subgroup is characterized by the presence of an ether bond (an oxygen atom linking two carbon chains) within the fluorinated alkyl chain, which distinguishes them from perfluoroalkyl sulfonic acids (PFSAs) like perfluorooctanesulfonic acid (PFOS).

The structure of F-53B consists of a potassium cation (K+) and a complex anion. alfa-chemistry.com The anion features a perfluorinated carbon chain containing an ether linkage and a terminal chlorine atom, attached to a sulfonate group (-SO3-). This structure places it within the emerging class of PFAS that were developed as replacements for older, long-chain PFAS.

Relationship to Other Functionally and Structurally Similar PFAS Analogues

This compound is functionally and structurally related to several other PFAS, most notably perfluorooctanesulfonic acid (PFOS). PFOS was a widely used fluorosurfactant before its production was phased out by major manufacturers due to environmental and health concerns. wikipedia.orgca.gov

F-53B was introduced as an alternative to PFOS, particularly as a mist suppressant in the chrome plating industry, a role historically filled by PFOS salts. wikipedia.org Structurally, both compounds are perfluorinated sulfonic acids, making them effective surfactants. However, F-53B's structure is differentiated by the ether linkage and the chlorine atom. These modifications were intended to create a molecule with different environmental and toxicological properties compared to PFOS. Despite these structural differences, research indicates that F-53B exhibits a similarly strong binding affinity to certain biological proteins, such as the liver fatty acid-binding protein, as PFOS. wikipedia.org

Table 2: Comparison of F-53B and PFOS

Feature This compound (F-53B) Perfluorooctanesulfonic acid (PFOS)
PFAS Subgroup Perfluoroether Sulfonic Acid (PFESA) wikipedia.orgwikipedia.org Perfluoroalkyl Sulfonic Acid (PFSA)
Key Structural Features Ether linkage, Terminal chlorine atom Fully fluorinated eight-carbon chain wikipedia.org
Primary Anion [C8ClF16O4S]⁻ [C8F17SO3]⁻

| Industrial Use | Mist suppressant in chrome plating wikipedia.org | Formerly used in stain repellents, firefighting foams, and chrome plating wikipedia.orgca.govolympianwatertesting.com |

Environmental Occurrence and Spatiotemporal Distribution

Detection in Aqueous Environmental Matrices

The presence of potassium 9-chloroperfluorononanoate has been confirmed in numerous aqueous environments, from freshwater bodies to marine ecosystems, as well as in engineered water systems like wastewater treatment plants.

Research has documented the occurrence of this compound (often reported as 6:2 Cl-PFESA or F-53B) in various surface waters, with concentrations varying significantly based on proximity to industrial sources.

In China, where F-53B has been used as a PFOS alternative, studies have detected it in several river and lake systems. nih.gov One study reported concentrations in surface waters of rivers and lakes ranging from below the method detection limit to 52.0 ng/L. researchgate.net Another investigation in urban surface water in Beijing also confirmed its presence. caymanchem.com Notably, estimated concentrations in local Chinese waters near chromium-plating facilities were predicted to be as high as 0.700 mg/L, with potential future concentrations reaching 2.30 mg/L if usage remains uncontrolled. researchgate.net In a study of constructed wetlands in southeastern China, the mean concentration in surface water was 0.299 ± 0.184 ng/L. nih.gov

The compound's distribution extends to marine environments. It has been detected in ocean waters at concentrations ranging from <0.01 to 0.17 ng/L, with higher levels observed near Australian sites. mdpi.com

Table 1: Detection of this compound in Surface Water Systems

Location/System Matrix Concentration Range Reference(s)
Various Rivers and Lakes, China River/Lake Water [<="">5]
Near Chromium-Plating Plants, China Freshwater Predicted up to 0.700 mg/L researchgate.net
Constructed Wetland, Southeastern China Surface Water 0.299 ± 0.184 ng/L (mean) nih.gov
Ocean Waters (near Australia) Marine Water <0.01 - 0.17 ng/L mdpi.com

Note: MDL = Method Detection Limit. Concentrations may be reported for the anionic form, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (6:2 Cl-PFESA).

Contamination of groundwater with this compound is a growing concern due to the potential for long-term exposure. Detections have been reported in various regions, often linked to industrial or urban activities.

In the United States, the compound has been sporadically detected in private wells in Connecticut. ct.gov A study of groundwater in constructed wetlands in southeastern China found a mean concentration of 0.421 ± 0.149 ng/L. nih.gov The U.S. Geological Survey has also included this compound in analyses of groundwater used for public water supply, indicating its relevance as a potential contaminant in these sources. usgs.govnih.gov

Wastewater treatment plants (WWTPs) are significant conduits for the entry of persistent organic pollutants into the environment. Studies have shown that this compound is not effectively removed by conventional treatment processes.

In a study of a municipal WWTP in Hangzhou Bay, China, which receives effluent from an electroplating factory, the compound was detected in both influent and effluent. The concentration in the final effluent ranged from 16.1 to 152 ng/L. researchgate.net Research in Northern Italy and at Nordic WWTPs also included 6:2 Cl-PFESA in their monitoring of wastewater, confirming its presence in these systems. uniroma1.itacs.org Some studies have even observed an increase in the concentration of certain PFAS, including 6:2 Cl-PFESA, from the influent to the effluent of WWTPs, suggesting that precursor compounds may be transformed into this more stable substance during the treatment process. bohrium.com

Table 2: Detection of this compound in Wastewater

Location/System Matrix Concentration Range Reference(s)
Municipal WWTP, Hangzhou Bay, China Effluent 16.1 - 152 ng/L researchgate.net
Electroplating Industry WWTP, China Influent/Effluent Identified, concentration increased post-treatment bohrium.com
Various WWTPs, Northern Italy Influent/Effluent Investigated (specific concentrations vary) uniroma1.it

Note: Concentrations are typically reported for the anionic form, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (6:2 Cl-PFESA).

Presence in Terrestrial Environmental Compartments

The terrestrial environment, including soils and sediments, serves as a significant sink for persistent chemicals like this compound.

Soil contamination with this compound is a concern due to its potential uptake by plants and subsequent entry into the food chain. acs.orgnih.gov

In China, a meta-analysis revealed high detection frequencies of 6:2 Cl-PFESA in soils, ranging from 69.38% to 100%. nih.gov A study of 40 soil samples surrounding an industrial plant found the compound in every sample, with a mean concentration of 0.180 ng/g. researchgate.net Its presence has also been noted in agricultural soils where it can impact microbial communities and plant defense systems. msstate.edu A microcosm study investigating the degradation of precursor compounds also detected high levels of 6:2 Cl-PFESA in the soil matrix. acs.org

Table 3: Detection of this compound in Soils

Location/Region Matrix Concentration/Detection Reference(s)
Various sites, China Soil 69.38% - 100% detection frequency nih.gov
Surrounding an industrial plant, China Soil 0.180 ng/g (mean) researchgate.net

Note: Concentrations are typically reported for the anionic form, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (6:2 Cl-PFESA).

Sediments act as the ultimate sink for many environmental pollutants, where they can accumulate over time and provide a historical record of contamination.

This compound has been identified in both freshwater and marine sediments. A risk evaluation report by the UK Environment Agency provided predicted environmental concentrations of <0.0775 mg/kg wet weight for freshwater sediment and <1.55 x 10-3 mg/kg wet weight for marine sediment. service.gov.uk A study in Tampa Bay, USA, detected the compound in fish, suggesting its presence and bioavailability in the local sediments, which were influenced by wastewater discharges. frontiersin.org Furthermore, analysis of sediment cores from remote High and Low Arctic lakes in Canada detected the presence of 6:2 Cl-PFESA, demonstrating its potential for long-range environmental transport. nih.gov The bioaccumulation from sediments into organisms has also been studied, with biota-sediment accumulation factors (BSAFs) being measured for F-53B. nih.gov

Atmospheric Presence and Aerosol Association

The atmospheric behavior of chlorinated PFAS, a class of compounds that includes this compound, is an area of growing scientific inquiry. Like other PFAS, these substances can be introduced into the atmosphere, leading to long-range transport far from their original sources. nih.gov While direct studies on the atmospheric presence of this compound are lacking, research on similar compounds offers valuable insights.

Atmospheric transport is a recognized pathway for the global distribution of various PFAS. nih.gov This can occur through the release from manufacturing facilities or the volatilization from contaminated soils and water bodies. nih.govnih.gov Once in the atmosphere, these persistent compounds can travel vast distances.

A significant mechanism for the atmospheric presence of certain PFAS is their association with aerosols, particularly sea spray. sciencedaily.com Laboratory and field studies have demonstrated that perfluoroalkyl acids (PFAAs) present in seawater can be ejected into the air as bubbles burst on the ocean surface, forming aerosols. sciencedaily.comnih.govacs.org This process effectively transfers these compounds from the ocean to the atmosphere, contributing to their dispersal over coastal areas and potentially far inland. sciencedaily.com

Research conducted at coastal monitoring stations has shown correlations between the concentrations of certain PFAAs in the air and sodium ions (Na+), a marker for sea salt aerosols. For instance, at Andøya, Norway, perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA) showed strong correlations with Na+. nih.govacs.org This suggests a significant association with sea spray aerosols. While specific data for chlorinated PFAS like this compound is not available, their chemical structure suggests they may exhibit similar behavior.

Table 1: Correlation of Selected Perfluoroalkyl Acids (PFAAs) with Sodium (Na+) in Aerosols at Norwegian Monitoring Stations

CompoundCorrelation with Na+ at Andøya (r-value)Correlation with Na+ at Birkenes (r-value)
Perfluorooctanoic acid (PFOA)0.770.46
Perfluorononanoic acid (PFNA)0.750.46
Perfluorohexane sulfonate (PFHxS)0.790.71
Perfluorooctane (B1214571) sulfonate (PFOS)0.700.65

Data sourced from studies on PFAA concentrations in aerosols. nih.govacs.org

Global and Regional Distribution Patterns

The persistence and mobility of PFAS have led to their detection in environmental media across the globe, even in remote regions like the Arctic. acs.orgresearchgate.net While the specific global distribution of this compound has not been mapped, the patterns observed for other PFAS and chlorinated analogs provide a framework for understanding its likely dispersal.

Direct emissions from industrial facilities and the use of consumer products are primary sources of PFAS in the environment. acs.org Once released, these compounds can enter waterways and be transported over long distances by ocean currents. acs.org Atmospheric transport and deposition also play a crucial role in their global distribution. nih.gov

Investigations into PFAS contamination have identified several "hotspots" of elevated concentrations around the world. These are often linked to specific industrial activities or locations where PFAS-containing products were used extensively.

Industrial Regions: Southwestern New Jersey in the United States has been identified as an area with significant contamination by novel chloro-perfluoro-polyether carboxylates (Cl-PFPECAs). nih.govacs.org Studies in this region have detected these compounds in both surface and groundwater, with industrial facilities being the likely source. nih.gov Similarly, industrialized provinces in China have shown high levels of PFAS in major rivers. frontiersin.org

Firefighter Training Areas: The use of aqueous film-forming foams (AFFF) for firefighting training has resulted in significant PFAS contamination of soil and groundwater at airports and military bases worldwide. cbc.capfasproject.com

Global Hotspots: Broader analyses of water samples have pointed to Australia, China, the United States, and parts of Europe as global hotspots for high concentrations of PFAS. cbsnews.comwaterdiplomat.org It is important to note that these findings are also influenced by the intensity of monitoring in these regions. cbsnews.com A recent study in the U.S. identified contamination hotspots in the eastern part of the country, including a region spanning Georgia, Alabama, and Tennessee, and another across New York, Pennsylvania, and New Jersey. ecowatch.com

Table 2: Examples of Regional PFAS Contamination Hotspots

LocationPrimary Contaminants of ConcernLikely Sources
Southwestern New Jersey, USAChloro-perfluoro-polyether carboxylates (Cl-PFPECAs)Industrial facilities nih.govacs.org
Eastern U.S. (e.g., GA, AL, TN)Per- and polyfluoroalkyl substances (PFAS)Industrial sites, densely populated areas ecowatch.com
Various locations, CanadaPer- and polyfluoroalkyl substances (PFAS)Airports, military bases, firefighting training sites cbc.ca
Shandong Province, ChinaPerfluorooctanoic acid (PFOA) and other PFASFluoropolymer production facilities frontiersin.org

Studies on the distribution of PFAS often reveal concentration gradients that can indicate sources and transport pathways. While specific longitudinal and latitudinal data for this compound is unavailable, research on other PFAS demonstrates these patterns.

Concentrations of PFAS are generally highest near source areas, such as industrial plants or urban centers, and decrease with distance. nih.gov For example, a study modeling air emissions from a fluoropolymer manufacturing facility predicted that total PFAS air concentrations would decrease significantly with distance from the source. nih.gov

Global studies have also revealed large-scale concentration gradients. For instance, concentrations of PFOA and PFOS in the Atlantic Ocean have been found to be higher in the more industrialized Northern Hemisphere compared to the Southern Hemisphere. acs.org This suggests long-range transport from source regions in North America and Europe.

In terrestrial environments, the accumulation of chlorinated PFAS has also shown variation. A study in New Jersey found that lower molecular weight Cl-PFPECAs were enriched in vegetation relative to surface soils, indicating how different environmental compartments can exhibit varying concentration profiles. nih.govscilit.com

Further research is needed to determine if this compound follows similar longitudinal and latitudinal distribution patterns and to what extent it is present in different environmental compartments globally.

Environmental Transport and Fate Mechanisms

Hydrological Transport Dynamics

The movement of Potassium 9-chloroperfluorononanoate through the environment is largely governed by its interaction with water. As a water-soluble compound, its fate is intrinsically linked to the hydrological cycle.

Advective and Dispersive Transport in Aquatic Systems

Models of PFAS transport in coastal environments have shown that factors like wind and tidal currents are major drivers of distribution. researchgate.net For instance, strong winds and waves can significantly increase the transport distance of PFAS compared to transport under tidal currents alone. researchgate.net The concentration of F-53B in natural waters has been reported to reach levels of milligrams per liter in some areas, indicating its potential for significant advective transport in surface water systems. researchgate.net

Leaching Potential in Soil Systems

The potential for this compound to leach from soil into groundwater is a critical aspect of its environmental risk profile. Leaching is influenced by the compound's sorption characteristics, the properties of the soil, and the amount of water moving through the soil profile.

Standardized soil column leaching tests are used to evaluate the mobility of chemicals like PFAS. diva-portal.orgmdpi.com These tests measure the amount of a substance that is transported through a soil column with the flow of an artificial rain solution. For PFAS, leaching is generally observed to be dependent on the length of the carbon chain and the nature of the functional group. nih.gov Shorter-chain PFAS tend to be more mobile and leach more readily than long-chain PFAS. nih.gov PFAS with carboxylate head groups are often more mobile than those with sulfonate head groups. nih.gov One field study investigating the long-term application of biosolids found that F-53B was not detected in soil samples at various depths, which could suggest lower mobility or potential degradation over time, although this does not provide quantitative leaching data. researchgate.net

The retardation factor (R) is a key parameter that describes how much slower a contaminant moves through a porous medium compared to water. For some PFAS like PFOS, retardation factors in saturated soils have been measured, but specific values for this compound are not currently available. nih.gov It is important to note that in unsaturated (vadose zone) soils, the presence of an air-water interface can significantly increase the retardation of some PFAS, turning the vadose zone into a long-term source of contamination to groundwater. researchgate.net

Influence of Water Solubility on Environmental Mobility

The water solubility of a compound is a primary determinant of its environmental mobility. Highly soluble compounds are more likely to be transported with water flow. While no experimentally determined water solubility value for this compound was identified, a report from the UK Environment Agency suggests that its solubility is likely to be significant, in excess of 50 mg/L, based on concentrations used in aquatic toxicity tests. service.gov.uk The same report also provides predicted water solubility values from various models, which are presented in the table below. The high water solubility of many PFAS is a key reason for their widespread presence in the aquatic environment. nih.gov

Table 1: Predicted Water Solubility of this compound (F-53B)

SourcePredicted Water Solubility (mg/L)
EPISuite™ (WSKOWWIN)1,480
EPISuite™ (WATERNT)3,110
US EPA CompTox (ACD/Labs)1,100
US EPA CompTox (OPERA)1,970

Data sourced from the Environment Agency (2023) report. service.gov.uk

Sorption and Desorption Dynamics in Environmental Media

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical factor controlling the mobility and bioavailability of this compound in the environment.

Sorption Mechanisms to Soil Organic Matter (SOM) and Mineral Phases

The sorption of PFAS to soil and sediment is a complex process influenced by the properties of both the chemical and the environmental medium. For anionic PFAS like this compound, sorption is often correlated with the fraction of soil organic carbon (foc). nih.gov However, other mechanisms also play a significant role.

Studies on the sorption of F-53B to various nanomaterials have identified electrostatic attraction and hydrophobic interactions as key mechanisms. nih.govresearchgate.net Electrostatic interactions are particularly important under acidic conditions. The presence of a chlorine atom on the perfluoroalkyl chain can also influence its sorption behavior.

The interaction with mineral phases in soil is also crucial. For instance, the sorption of F-53B on layered double hydroxides has been shown to be efficient, with ion exchange being a primary mechanism. diva-portal.org The pH of the surrounding water can significantly affect sorption, as it influences the surface charge of both the mineral phases and the PFAS molecule itself. nih.gov

The rate and extent of sorption are described by kinetic and isotherm models, respectively.

Adsorption Kinetics

Studies on the adsorption of F-53B onto various adsorbents, such as nano-activated carbon and other nanomaterials, have consistently shown that the process is well-described by the pseudo-second-order kinetic model. nih.govservice.gov.uk This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. The initial phase of adsorption is typically rapid, with equilibrium being reached within a few hours. nih.gov

Adsorption Isotherms

The relationship between the concentration of a contaminant in solution and the amount adsorbed onto a solid at equilibrium is described by an adsorption isotherm. For F-53B, the Langmuir isotherm model has been found to provide a good fit for its adsorption on nano-activated carbon and anion-exchange resins. service.gov.ukgsienv.com The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites.

The table below presents the Langmuir isotherm parameters for the adsorption of F-53B on an anion-exchange resin.

Table 2: Langmuir Isotherm Parameters for F-53B Adsorption

Adsorbentqm (mmol/g)KL (L/mmol)
IRA67 Resin4.21.30.99

Data adapted from a comparative study on F-53B and PFOS removal. gsienv.com qm = maximum adsorption capacity, KL = Langmuir constant related to the affinity of binding sites, R² = coefficient of determination.

These findings suggest that while this compound is mobile in the environment due to its water solubility, its transport is significantly influenced by sorption processes, particularly to organic matter and certain mineral surfaces.

Factors Influencing Sorption (e.g., pH, Ionic Strength, Co-contaminants)

The sorption of this compound and related chlorinated per- and polyfluoroalkyl substances (PFAS) to environmental matrices is a complex process governed by a combination of compound-specific properties and environmental conditions. Key factors influencing the extent of sorption include the solution pH, ionic strength, and the presence of co-contaminants.

pH: The pH of the surrounding aqueous environment plays a critical role in the sorption of ionizable PFAS like this compound. The charge of both the PFAS molecule and the sorbent surface is pH-dependent. For anionic PFAS, which are deprotonated and negatively charged at typical environmental pH values, sorption tends to increase at lower pH. itrcweb.orgnih.gov This is because lower pH can lead to a less negatively charged or even positively charged surface on some minerals and organic matter, enhancing electrostatic attraction. researchgate.net For a close structural analog, 6:2 chlorinated polyfluorinated ether sulfonate (F-53B), studies on nano-alumina materials demonstrated that electrostatic attraction is a key sorption mechanism. pfascentral.org The pKa values for many perfluoroalkyl acids (PFAAs) are typically low (< 3.5), meaning they exist predominantly in their anionic form in the environment. researchgate.net

Ionic Strength: The concentration of dissolved salts, or ionic strength, significantly influences the sorption of PFAS. An increase in ionic strength has been shown to enhance the sorption of anionic PFAS onto soils and sediments. researchgate.netnih.gov This phenomenon can be attributed to several factors. Firstly, increased cation concentrations can screen the negative charges on both the PFAS head groups and the sorbent surfaces, reducing electrostatic repulsion and allowing for greater hydrophobic interaction between the PFAS tail and the sorbent. nih.gov Secondly, polyvalent cations, such as Ca²⁺ and Mg²⁺, can act as bridges between the negatively charged PFAS and negatively charged sites on the sorbent surface. researchgate.netresearchgate.net Studies have shown that the presence of Ca²⁺ leads to greater retardation of PFOA in porous media compared to Na⁺ at the same concentration. researchgate.net The sorption-enhancing effect of salinity has been observed to be particularly strong for perfluorooctane (B1214571) sulfonate (PFOS) in marine sediments, with dissolved calcium and magnesium being the dominant contributors. researchgate.net

Co-contaminants: The presence of other organic and inorganic compounds can either compete with or enhance the sorption of this compound. Co-contaminants such as hydrocarbons and chlorinated solvents may be present in PFAS-contaminated soils. nih.gov Dissolved organic carbon (DOC) in the solution can have a negative effect on PFAS sorption, likely due to competition for sorption sites. researchgate.net Conversely, some studies suggest that the presence of certain co-contaminants might alter the surface properties of sorbents, indirectly affecting PFAS sorption. The complex interactions between various contaminants in a mixture can lead to outcomes that are difficult to predict without site-specific investigations. researchgate.net

Sorption to Sediment Constituents

The primary constituents of sediment that govern the sorption of this compound are organic carbon and, to a lesser extent, mineral fractions such as clays (B1170129) and metal oxides.

Organic Carbon: Organic carbon (OC) content is widely recognized as a primary determinant of PFAS sorption in sediments. nih.govresearchgate.netresearchgate.net A strong and significant linear relationship has been found between the sorption coefficients (Kd) of various PFAS, including PFOS and perfluorooctanoic acid (PFOA), and the OC content of estuarine sediments. nih.gov This indicates that hydrophobic interactions between the fluorinated carbon tail of the PFAS molecule and the organic matter in the sediment are a major sorption mechanism. researchgate.netresearchgate.net For a range of PFAS, sorption affinity increases with the hydrophobicity of the compound, which is generally related to the length of the perfluorocarbon chain. researchgate.net While the quantity of organic carbon is crucial, some research has explored the role of the quality or nature of the organic matter, though findings suggest that OC content is the more dominant factor for PFAS sorption in many sediments. nih.gov

Mineral Surfaces: While organic matter is often the primary sorbent, mineral surfaces in sediments, such as clays and iron or aluminum (hydr)oxides, can also contribute to PFAS sorption. researchgate.net Electrostatic interactions are the main driving force for sorption to these surfaces. itrcweb.org For instance, the sorption of 6:2 chlorinated polyfluorinated ether sulfonate (F-53B) to alumina (B75360) nanomaterials was found to be driven by electrostatic attraction and agglomeration effects. pfascentral.org The surface charge of these minerals is pH-dependent, and under acidic conditions, they can develop a positive charge, attracting anionic PFAS.

The following table summarizes the sorption coefficients of selected PFAS to sediment, highlighting the role of organic carbon.

CompoundSediment TypeOrganic Carbon Content (%)Log Kd (L/kg)Reference
PFOSEstuarine0.5 - 4.51.48 (median) nih.gov
PFOAEstuarine0.5 - 4.50.52 (median) nih.gov
PFHxSEstuarine0.5 - 4.50.45 (median) nih.gov
PFOSMarineVariable~10 times higher in seawater than freshwater researchgate.net

Implications of Sorption Characteristics for Environmental Retention

The sorption characteristics of this compound have significant implications for its retention and mobility in the environment. Strong sorption to soil and sediment particles leads to increased retention and reduced mobility in aquatic and terrestrial systems. This means the compound is likely to accumulate in the solid phases of the environment, such as riverbeds, lake bottoms, and soil horizons with high organic matter content. researchgate.net

Sediments can act as long-term sinks and secondary sources of PFAS contamination. researchgate.net Compounds with higher sorption coefficients, like many long-chain PFAS, will be more effectively removed from the water column and sequestered in the sediment. researchgate.net However, changes in environmental conditions, such as pH or ionic strength, could potentially lead to the desorption and re-release of these compounds into the overlying water. The strong sorption of some PFAS also implies that their transport in surface water systems may be significantly associated with the movement of suspended particulate matter.

Atmospheric Transport and Deposition Processes

Volatilization from Aqueous and Terrestrial Surfaces

The volatilization of this compound from aqueous and terrestrial surfaces is generally expected to be low due to its properties as a salt. In water, it will dissociate into the potassium cation and the 9-chloroperfluorononanoate anion. Ionic forms of PFAS are non-volatile. nih.gov However, the potential for volatilization can increase under certain conditions.

For acidic PFAS, volatilization from water can be affected by pH. At lower pH values, the anionic form can become protonated, forming the more volatile acidic species. itrcweb.org Furthermore, the presence of organic solvents can significantly increase the proportion of the nonionic, more volatile form of PFAS. nih.govresearchgate.net For example, in environments contaminated with firefighting foams, which can contain organic solvents, the volatilization of PFAS could be a more significant transport pathway. nih.gov While direct data for this compound is limited, the general principles suggest that its volatilization from water and soil surfaces is not a primary transport mechanism unless influenced by low pH or the presence of organic co-solvents. researchgate.net

Long-Range Atmospheric Transport Potential

While ionic PFAS like this compound have low volatility, they can still undergo long-range atmospheric transport, primarily through association with airborne particles. battelle.org Sea spray aerosols have been identified as a significant medium for the transport of PFAS over long distances. theguardian.comnih.gov Studies have shown that PFAS can become highly enriched in sea spray aerosols relative to their concentrations in seawater, allowing them to be carried thousands of kilometers in the atmosphere before being deposited back onto land or water. theguardian.comnih.gov

Volatile precursor compounds, which can be transported in the vapor phase over long distances, can degrade in the atmosphere to form more persistent PFAAs like 9-chloroperfluorononanoate. researchgate.netnih.gov Therefore, the presence of such compounds in remote regions is often a result of the atmospheric transport and subsequent transformation of these precursors. researchgate.net The long-range transport of PFAS is a key process responsible for their global distribution, including their detection in remote environments like the Arctic and Antarctic. battelle.orgresearchgate.net

Wet and Dry Deposition Pathways

The removal of this compound from the atmosphere occurs through wet and dry deposition.

Wet Deposition: This process, which includes rain and snow, is considered the dominant mechanism for removing particle-associated PFAS from the atmosphere. researchgate.net Rainfall can effectively scavenge long-chain PFAS from the atmosphere. researchgate.net Studies measuring PFAS in precipitation have found a variety of these compounds, indicating that wet deposition is a significant pathway for their entry into aquatic and terrestrial ecosystems. unc.eduacs.org For instance, a study in Wilmington, NC, found that the estimated annual flux of six PFAS was significantly higher for wet deposition (30 μg m⁻² day⁻¹) compared to dry deposition (1.4 μg m⁻² day⁻¹). unc.edu

Dry Deposition: This involves the gravitational settling of particulate matter and the direct transfer of gaseous compounds to surfaces. While generally considered less efficient than wet deposition for removing PFAS from the atmosphere, it is still a relevant pathway. researchgate.netunc.edu Ionic PFAS tend to be associated with airborne particulate matter, with their distribution between fine and coarse particles potentially influencing deposition patterns. unc.edu

The following table presents data on the atmospheric deposition of selected PFAS.

LocationDeposition TypeCompound(s)Concentration/FluxReference
Wilmington, NC, USAWet DepositionTotal of six PFASUp to 110 ng/L unc.edu
Wilmington, NC, USADry DepositionTotal of six PFAS0.3–29 ng m⁻² day⁻¹ unc.edu
Northern GermanyWet DepositionΣPFAS1.6-48.6 ng/L researchgate.net
Great Lakes, USA/CanadaWet DepositionΣ₄₁PFAS2.4–4.5 ng/L (median range) acs.org

Analytical Methodologies for Environmental Research

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Potassium 9-chloroperfluorononanoate, ensuring its isolation from complex environmental matrices and minimizing interferences. The choice of technique is highly dependent on the nature of the sample, whether it be water, soil, or biological tissues.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) stands as the most prevalent and effective technique for the extraction and pre-concentration of this compound and other per- and polyfluoroalkyl substances (PFAS) from aqueous samples. restek.comnih.gov This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent.

Weak anion exchange (WAX) cartridges are frequently specified for the extraction of a broad range of PFAS, including chlorinated variants like 9-chlorohexadecafluoro-3-oxanonane-1-sulfonic acid (9Cl-PF3ONS), from drinking water, as outlined in regulatory methods such as EPA Method 533. sepscience.comepa.gov The WAX sorbent typically combines a hydrophobic polymer backbone with a weak anion exchange functional group, allowing for a dual retention mechanism. chromatographyonline.com This is particularly effective for capturing anionic compounds like the dissociated form of this compound.

A study on the analysis of F-53B (a common synonym for this compound) in bottled water, tea, and juice samples successfully utilized a specialized SPE procedure with Presep PFC-II cartridges. nih.gov This method demonstrated high recovery rates, ranging from 80.4% to 118.8%, highlighting the efficacy of SPE for these complex matrices. nih.gov Other sorbents, such as polystyrene-divinylbenzene (SDVB) and various proprietary mixed-mode polymeric adsorbents, have also been employed for PFAS extraction. nih.govchromatographyonline.com

Table 1: Examples of Solid-Phase Extraction Sorbents for PFAS Analysis

Sorbent TypeMechanism of ActionTypical ApplicationsReference
Weak Anion Exchange (WAX)Mixed-mode (ion exchange and hydrophobic interaction)Drinking water, aqueous samples with anionic PFAS sepscience.comchromatographyonline.com
Polystyrene-divinylbenzene (SDVB)Hydrophobic interactionDrinking water chromatographyonline.com
Presep PFC-IIProprietaryBottled water, tea, juice nih.gov
Bamboo CharcoalAdsorptionEnvironmental water samples nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approaches

The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been adapted for the extraction of various contaminants, including PFAS, from solid and semi-solid matrices. mdpi.com This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).

While the application of QuEChERS specifically for this compound in soil and biota is an area of ongoing research, the general principles are applicable. For soil samples, which have a low moisture content, a rehydration step is often necessary before extraction. mdpi.com The choice of d-SPE sorbent is crucial for removing matrix interferences; common sorbents include primary secondary amine (PSA) for the removal of fatty acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments.

A study comparing QuEChERS with other extraction methods for multiclass pesticides in soil found it to be the most efficient procedure, with satisfactory recoveries for a significant number of analytes. mdpi.com This suggests its potential for the effective extraction of this compound from similar solid matrices.

Matrix-Specific Extraction Protocols (e.g., Water, Soil, Biota)

The extraction protocol for this compound must be tailored to the specific environmental matrix to achieve optimal recovery and minimize matrix effects.

Water: For aqueous samples such as surface water, groundwater, and wastewater, SPE is the gold standard. thermofisher.comresearchgate.net The general procedure involves passing a known volume of the water sample through a pre-conditioned SPE cartridge, followed by washing steps to remove interferences, and finally eluting the analyte with a suitable solvent, often methanol (B129727) or a basic methanol solution. nih.gov

Soil and Sediment: The extraction of this compound from soil and sediment is more complex due to the strong interactions between the analyte and the solid matrix. A common approach involves an initial extraction with an organic solvent, such as methanol or acetonitrile (B52724), often aided by sonication or pressurized liquid extraction (PLE). acs.org A recent study on AFFF-contaminated soil demonstrated that the addition of ammonia (B1221849) to the extraction solvent significantly enhanced the extraction yield of cationic and zwitterionic PFAS. chromatographyonline.com Following extraction, a clean-up step, typically using SPE, is essential to remove co-extracted matrix components.

Biota: Analyzing biological tissues for this compound presents significant challenges due to the high lipid and protein content. rupahealth.com Extraction methods often employ basic methanol or acetonitrile to disrupt cell membranes and extract the analyte. nih.gov Subsequent cleanup is critical and may involve multiple steps, including SPE with WAX cartridges and the use of adsorbents like GCB to remove lipids and pigments. Isotope dilution, where a labeled internal standard of the analyte is added at the beginning of the sample preparation process, is highly recommended to correct for matrix effects and extraction losses.

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

Liquid Chromatography (LC) with Advanced Separation Phases

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of PFAS analysis, offering high sensitivity and selectivity. nih.govchromatographyonline.com The choice of the stationary phase within the LC column is critical for achieving the desired separation.

Reverse-phase liquid chromatography (RPLC) is the most common mode of separation for PFAS. researchgate.net C18 columns, which utilize a nonpolar stationary phase, are widely used and have proven effective for the separation of a broad range of PFAS, including this compound. sepscience.comchromatographyonline.comsigmaaldrich.com

To enhance separation efficiency and address the challenges posed by the increasing number of identified PFAS, including isomers, more advanced separation phases are being utilized. These include:

Phenyl-Hexyl Phases: These columns offer alternative selectivity to traditional C18 phases due to pi-pi interactions between the phenyl groups and the analytes, which can be beneficial for separating aromatic or unsaturated compounds. chromatographyonline.com

Fluorinated Phases (e.g., F5): These phases are designed to have unique interactions with fluorinated analytes like PFAS, potentially offering improved retention and separation of closely related compounds. chromatographyonline.com

Superficially Porous Particle (SPP) or Fused-Core® Columns: These columns contain solid core particles with a porous outer layer, which allows for faster and more efficient separations at lower backpressures compared to fully porous particle columns. sepscience.comsigmaaldrich.com This technology is particularly advantageous for high-throughput environmental analysis.

The use of a delay column installed before the injector is a common practice in PFAS analysis to chromatographically separate background contamination originating from the LC system itself from the analytes of interest in the sample. sigmaaldrich.com

Table 2: Common Liquid Chromatography Parameters for 9Cl-PF3ONS Analysis

ParameterTypical SettingReference
Column C18, Ascentis® Express PFAS sepscience.comsigmaaldrich.com
Mobile Phase A 5 mmol/L Ammonium Acetate in Water nih.gov
Mobile Phase B Methanol nih.gov
Gradient Elution Typically starting with a high aqueous phase and ramping up the organic phase nih.gov
Detection Tandem Mass Spectrometry (MS/MS) in negative ion mode chromatographyonline.comnih.gov

Ion Chromatography (IC) for Product Analysis

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic species. chromatographyonline.com While LC-MS/MS is the primary tool for targeted, quantitative analysis of this compound, IC plays a significant role in PFAS analysis, particularly as a screening tool.

Combustion Ion Chromatography (CIC) is an emerging technique for the analysis of total adsorbable organic fluorine (AOF). thermofisher.comchromatographyonline.com In this method, the sample is combusted at a high temperature, and the resulting gases are passed through an absorption solution, which is then analyzed by IC to determine the total fluorine content. thermofisher.com This provides a measure of the total PFAS burden in a sample, including unknown and emerging compounds that may not be included in targeted analyses.

While direct analysis of the intact this compound molecule by IC is less common than LC-MS/MS, IC can be coupled with mass spectrometry (IC-MS) to provide sensitive and selective analysis of ionic PFAS. chromatographyonline.com This approach can be particularly useful for separating and detecting short-chain and more polar PFAS that may be challenging to retain on traditional reverse-phase LC columns. The development of IC-MS methods offers a complementary approach to RPLC-MS/MS for a more comprehensive understanding of PFAS contamination. chromatographyonline.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the analysis of this compound. The high sensitivity and specificity of MS-based methods are essential for detecting the trace levels at which this compound is often found in the environment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the targeted quantification of this compound. This method offers exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the molecule.

In a typical LC-MS/MS analysis, the sample extract is first introduced into a liquid chromatograph, where this compound is separated from other compounds in the matrix based on its physicochemical properties. Following chromatographic separation, the analyte enters the mass spectrometer. In the electrospray ionization (ESI) source, typically operated in negative ion mode, the potassium salt dissociates, and the 9-chloroperfluorononanoate anion is generated.

This precursor ion is then selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the precursor's structure. For the closely related and commercially known compound, 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (F-53B), a specific precursor-to-product ion transition of m/z 531 > 351 has been utilized for its quantification. jst.go.jp This transition indicates the loss of a significant portion of the molecule, providing a highly specific signature for detection.

The sensitivity of these methods is critical for environmental monitoring. Studies have reported the ability to achieve low limits of detection (LOD) and limits of quantification (LOQ) for F-53B in various sample matrices. For instance, in the analysis of bottled water, tea, and juice, LODs have been reported in the range of 0.1 to 0.8 ng/mL, with LOQs from 0.2 to 1.6 ng/mL. jst.go.jpnih.gov

Table 1: LC-MS/MS Parameters and Performance for F-53B Analysis

Parameter Value Reference
Ionization Mode Negative Electrospray (ESI-) nih.gov
Precursor Ion (Q1) m/z 531 jst.go.jp
Product Ion (Q3) m/z 351 jst.go.jp
Limit of Detection (LOD) 0.1 - 0.8 ng/mL nih.gov
Limit of Quantification (LOQ) 0.2 - 1.6 ng/mL nih.gov

This interactive table summarizes key parameters from a study on F-53B analysis.

While LC-MS/MS is ideal for targeted analysis, high-resolution mass spectrometry (HRMS) is a powerful tool for suspect and non-target screening, which aims to identify new or unexpected PFAS, including chlorinated variants like this compound. nih.govnih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental compositions for detected ions.

In a non-target screening workflow, HRMS can detect ions with a mass-to-charge ratio corresponding to the theoretical exact mass of the 9-chloroperfluorononanoate anion. youtube.com The high mass accuracy of these instruments helps to distinguish the target compound from other co-eluting matrix components with the same nominal mass. The presence of chlorine can be further investigated by examining the characteristic isotopic pattern, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Furthermore, HRMS can acquire MS/MS data for all detected ions, which can then be used to identify potential PFAS by searching for characteristic fragment ions or neutral losses (e.g., loss of CO₂). This approach is invaluable for tentatively identifying emerging PFAS for which analytical standards are not yet available. acs.orgosti.gov

To achieve the highest degree of accuracy and precision in quantification, isotope dilution mass spectrometry is the preferred method. nih.gov This technique involves "spiking" a sample with a known amount of a stable isotope-labeled version of the target analyte before sample preparation and analysis. epa.govepa.gov For this compound, this would involve using a standard such as ¹³C-labeled 9-chloroperfluorononanoate.

This isotopically labeled standard behaves almost identically to the native compound throughout the extraction, cleanup, and ionization processes. Any loss of the native analyte during sample workup will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final MS analysis, it is possible to correct for these losses and any matrix effects (ion suppression or enhancement), leading to a more accurate quantification. gov.bc.ca Regulatory methods for PFAS analysis, such as those from the U.S. Environmental Protection Agency, often mandate the use of isotope dilution to ensure data of the highest quality. epa.gov

Method Validation and Quality Assurance in Environmental Monitoring and Research

Ensuring the accuracy and reliability of analytical data is paramount in environmental monitoring and research, especially for emerging contaminants like this compound. Method validation and robust quality assurance/quality control (QA/QC) procedures are essential for generating defensible data that can be used for regulatory purposes and to understand the fate and transport of such compounds in the environment.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For PFAS analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. mdpi.comnih.gov

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Similar PFAS Compounds in Environmental Matrices

MatrixAnalyte ClassTypical LOD RangeTypical LOQ RangeAnalytical Technique
Drinking WaterPFCAs, PFSAs0.001 - 0.331 ng/L0.01 - 2.00 ng/LLC-MS/MS
SeawaterPFCAs, PFSAs0.01 - 0.08 ng/L0.03 - 0.24 ng/LLC-MS/MS
Marine SedimentPFCAs, PFSAs0.002 - 0.018 ng/g0.004 - 0.054 ng/gLC-MS/MS
Waste LeachateVarious PFAS-3 - 53 ng/L (instrumental)UPLC-MS/MS

This table presents representative data for various PFAS compounds to illustrate typical detection capabilities and is not specific to this compound. Data sourced from multiple studies. uliege.bemdpi.com

Recovery Efficiencies and Matrix Effects

When analyzing environmental samples, the analyte of interest must first be extracted from the sample matrix (e.g., water, soil, sediment). The recovery efficiency is the percentage of the analyte that is successfully extracted and processed through the entire analytical method. Ideally, recovery should be close to 100%, but in practice, it can be affected by the sample preparation technique and the physicochemical properties of the analyte. For many PFAS, recovery rates between 70% and 120% are generally considered acceptable. mdpi.com

Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can either suppress or enhance the signal, leading to underestimation or overestimation of the analyte's concentration. Matrix effects are a significant challenge in the analysis of PFAS in complex environmental samples like wastewater and soil. uliege.benih.gov To compensate for matrix effects, isotopically labeled internal standards are often used. nih.gov

The analysis of chlorinated PFAS in various environmental matrices has shown that recovery efficiencies and matrix effects can be highly variable. For instance, in a study analyzing various PFAS in fruits and vegetables, recoveries of 38-44 different PFAS fell within the 50-150% range for samples spiked at 1 ng/g, depending on the matrix. nih.gov In the analysis of surface and groundwater, recovery percentages for a suite of PFAS were found to be between 74% and 114%, while for more complex waste leachate, the range was broader at 26% to 153%. uliege.be

Table 2: Representative Recovery Efficiencies and Matrix Effects for PFAS in Different Environmental Matrices

Environmental MatrixAnalyte ClassTypical Recovery Efficiency (%)Observed Matrix Effects
GroundwaterVarious PFAS74 - 114Generally low to moderate
Surface WaterVarious PFAS74 - 114Generally low to moderate
Wastewater EffluentPFCAs, PFSAs67.3 - 112Significant suppression or enhancement
Waste LeachateVarious PFAS26 - 153High, often requiring correction
Fruits and VegetablesPFEAs and other PFAS50 - 150 (matrix dependent)Significant, compensated by matrix factors

This table presents representative data for various PFAS compounds to illustrate the impact of different matrices and is not specific to this compound. Data sourced from multiple studies. uliege.bemdpi.comnih.gov

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For chlorinated PFAS, these mechanisms are of particular interest as they may offer pathways for transformation that are not available to their fully fluorinated counterparts.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. This can occur directly through the absorption of light by the compound itself or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Under Environmentally Relevant Wavelengths

Direct photolysis of PFAS typically requires high-energy, short-wavelength ultraviolet (UV) light, which is not always environmentally relevant. Specific studies on the direct photolysis of Potassium 9-chloroperfluorononanoate under natural sunlight conditions are limited. However, research on other PFAS suggests that direct photolysis in the environmentally relevant UV spectrum is generally a slow process. For instance, the photodecomposition of perfluorooctanoic acid (PFOA) is more efficient under shorter UV wavelengths (e.g., 185 nm) than under 254 nm. nih.gov Given the structural stability of the perfluoroalkyl chain, significant direct photolytic degradation of this compound under typical environmental conditions is not expected to be a primary degradation pathway.

Indirect Photolysis via Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH), is a more significant pathway for the degradation of many organic pollutants. A study on the degradation of chlorinated PFAS, including the structurally similar F-53B, under UV/sulfite treatment demonstrated that after an initial reductive dechlorination step, subsequent oxidation by hydroxyl radicals leads to nearly 100% defluorination. researchgate.net This suggests that in environments where hydroxyl radicals are generated, such as in sunlit surface waters containing natural photosensitizers, indirect photolysis could contribute to the transformation of this compound.

The process involves the generation of hydrated electrons (e-aq) under UV/sulfite conditions, which leads to the cleavage of the C-Cl bond. appliedmineralogy.comresearchgate.net This initial step is crucial as it makes the molecule more susceptible to further degradation. The subsequent attack by hydroxyl radicals on the resulting intermediates can lead to the breakdown of the carbon chain and the release of fluoride (B91410) ions. researchgate.net

Hydrolysis in Aqueous Systems

Advanced Oxidation Processes (AOPs) in Remediation Science Context

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals. These processes are highly relevant in the context of remediation for persistent compounds like PFAS.

A study on the degradation of F-53B using a UV/sulfite system provides significant insights. researchgate.net This "advanced reduction" process initiates degradation through reductive dechlorination by hydrated electrons, followed by multiple pathways including hydrogenation, sulfonation, and an unexpected hydroxylation pathway that converts the terminal ClCF2− group into a carboxyl group (−OOC−). appliedmineralogy.comresearchgate.net This hydroxylation is critical for promoting rapid and deep defluorination. appliedmineralogy.comresearchgate.net The subsequent treatment of the residue with hydroxyl radicals resulted in almost complete defluorination. researchgate.net

AOP Treatment of F-53B (a structural analog) Key Findings Reference
UV/Sulfite Treatment Initial reductive dechlorination by hydrated electrons (e-aq). appliedmineralogy.comresearchgate.net
Multiple subsequent pathways: hydrogenation, sulfonation, dimerization. appliedmineralogy.comresearchgate.net
Unexpected hydroxylation pathway converting ClCF2− to −OOC−, enhancing defluorination. appliedmineralogy.comresearchgate.net
HO• Oxidation of Residue Leads to approximately 100% defluorination. researchgate.net
Electrochemical Oxidation Pathways and Mechanisms

Electrochemical oxidation has emerged as a promising technology for the degradation of PFAS. This method typically employs anodes with high oxygen evolution potential, such as boron-doped diamond (BDD) or Magnéli phase titanium suboxide (Ti4O7), to generate powerful oxidizing agents, including hydroxyl radicals, and to facilitate direct electron transfer from the PFAS molecule. mdpi.comnih.gov

While specific studies on the electrochemical oxidation of this compound are scarce, research on other PFAS, such as perfluorooctanesulfonate (B1231939) (PFOS) and PFOA, provides a general understanding of the potential mechanisms. The degradation is believed to be initiated by a direct electron transfer from the functional group (sulfonate or carboxylate) to the anode. acs.org This is often followed by a series of reactions involving hydroxyl radicals, leading to the sequential removal of CF2 units and, ultimately, mineralization to carbon dioxide, sulfate, and fluoride ions. appliedmineralogy.com

For chlorinated PFAS, the presence of the chlorine atom could influence the electrochemical degradation pathway. A study on PFOA degradation in the presence of chloride ions showed a synergistic effect of hydroxyl and chlorine radicals (Cl•), where the chlorine radical could trigger the initial degradation step. nih.gov It is plausible that a similar mechanism could be at play for this compound, where the C-Cl bond could be an initial site of oxidative attack.

Electrochemical Oxidation of PFAS Anode Material Key Mechanistic Aspects Reference
PFOS Ti/TiO2-NTs/Ag2O/PbO2Degradation initiated by the dissociation of the sulfonic group. appliedmineralogy.com
PFOS Boron-Doped Diamond (BDD)Rate-limiting step is likely direct electron transfer. acs.org
PFOA Not specified (in presence of NaCl)Synergistic effect of •OH and Cl• radicals; Cl• triggers the initial reaction. nih.gov
PFAS in general Ti4O7Direct anodic oxidation and indirect oxidation by hydroxyl radicals. nih.gov
Hydrothermal Degradation Investigations

Hydrothermal treatment is an emerging technology for the destruction of per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net This process utilizes water at elevated temperatures (subcritical or supercritical conditions) and pressures to break down persistent organic pollutants. nih.govserdp-estcp.milnsf.gov While specific studies focusing solely on the hydrothermal degradation of this compound are limited, research on related PFAS compounds provides valuable insights into its potential behavior under these conditions.

Hydrothermal alkaline treatment (HALT), which involves the addition of a base like sodium hydroxide (B78521), has been shown to be effective in destroying and defluorinating a wide range of PFAS, including structurally similar compounds. serdp-estcp.milnsf.gov The process is believed to proceed through nucleophilic attack at the polar head group of the PFAS molecule. serdp-estcp.mil For perfluoroalkyl sulfonic acids (PFSAs), which are known to be highly recalcitrant, hydrothermal treatment can achieve over 99% degradation. serdp-estcp.mildigitellinc.com Given that this compound contains a sulfonate group, it is anticipated that hydrothermal conditions, particularly with the addition of an alkali, could lead to its degradation. The presence of an ether linkage and a chlorine atom in its structure may influence the reaction pathways and efficiency compared to traditional PFSAs. uni-hamburg.de

Table 1: General Conditions for Hydrothermal Treatment of PFAS

Parameter Range Reference
Temperature 200 - 400 °C nih.govserdp-estcp.milnih.gov
Pressure 2 - 22 MPa serdp-estcp.mildtic.mil

This table presents general conditions for the hydrothermal treatment of various PFAS compounds, which may be applicable to this compound.

Mechanochemical Decomposition Studies

Mechanochemical destruction involves the use of mechanical energy, typically through ball milling, to induce chemical reactions. nih.govepa.gov This method has shown promise for the degradation of solid PFAS waste. epa.gov Research has indicated that this compound (as F-53B) is susceptible to mechanochemical decomposition.

In a study investigating the decomposition of F-53B in the presence of potassium hydroxide (KOH) through ball milling, complete degradation was achieved. mdpi.com It was observed that the monochloro-substituted F-53B degraded much faster than its fully perfluorinated counterpart, following first-order kinetics. mdpi.com This suggests that the presence of the chlorine atom, which creates a weaker C-Cl bond compared to the C-F bond, enhances the molecule's degradability under mechanochemical stress. uni-hamburg.demdpi.com The mechanism is proposed to involve a nucleophilic attack by the hydroxide anion at both the sulfonate group and the carbon-chlorine bond. mdpi.com

Another study highlighted that the replacement of a single fluorine atom with chlorine generally improves the degradability of the molecule. uni-hamburg.de Co-milling reagents such as quartz sand and potassium hydroxide are often used to facilitate the process, leading to the formation of inorganic fluoride compounds. epa.govrsc.org

Table 2: Mechanochemical Decomposition of F-53B

Co-milling Reagent Degradation Efficiency Key Finding Reference
Potassium Hydroxide (KOH) Full degradation Faster degradation than perfluorinated analogue mdpi.com

This table summarizes findings from studies on the mechanochemical decomposition of F-53B and related PFAS.

Biotic Degradation Mechanisms

Biodegradation Potential in Aqueous and Terrestrial Environments

The biodegradation potential of this compound appears to be limited and highly dependent on environmental conditions. In a study investigating its fate in a soil-plant system with maize, F-53B was not observed to degrade into perfluoroalkyl acids (PFAAs). acs.orgnih.gov This suggests a high level of persistence in aerobic terrestrial environments.

However, under anaerobic conditions, there is evidence of biotransformation. Studies have shown that anaerobic microbial communities, such as those from wastewater sludge and aquifer materials, can reductively dechlorinate 6:2 Cl-PFESA. acs.org This process involves the removal of the chlorine atom and its replacement with a hydrogen atom. acs.org

Microbial Transformation Pathways and Intermediates

The primary microbial transformation pathway identified for this compound is reductive dechlorination. acs.org Under anaerobic conditions, microbial communities can transform 6:2 Cl-PFESA into its hydrogen-substituted analogue, 6:2 hydrogen-substituted polyfluorooctane ether sulfonate (6:2 H-PFESA). acs.orgacs.org This has been observed in both environmental microbial consortia and in vivo studies with rats. acs.orgacs.org

The transformation is believed to be a co-metabolic process rather than a direct respiratory pathway for the microorganisms. acs.org While the chlorine atom is removed, further degradation of the fluorinated carbon chain and the ether linkage appears to be highly limited, with 6:2 H-PFESA being a persistent metabolite. acs.orgacs.org Reductive defluorination of 6:2 Cl-PFESA has not been observed in these microbial systems. acs.org

Enzymatic Degradation Studies

Specific enzymatic degradation studies on this compound are scarce. However, the broader field of enzymatic degradation of halogenated compounds provides some theoretical basis for potential pathways. The initial step in the biotic transformation of this compound is dechlorination, which is catalyzed by enzymes. acs.org Reductive dehalogenases, for instance, are known to cleave carbon-halogen bonds. nih.gov

For the highly stable C-F bonds, enzymatic cleavage is more challenging. nih.gov While no specific enzyme has been identified for the degradation of this compound, enzymes like laccase and peroxidases have been shown to degrade other PFAS through radical-mediated reactions. researchgate.net Fluoroacetate dehalogenase is one of the few enzymes known to cleave a C-F bond directly via an SN2 reaction, but its activity is typically limited to simple fluorinated compounds. researchgate.netnih.gov The complex structure of this compound, with its ether linkage and long fluorinated chain, likely presents a significant challenge for direct enzymatic attack on the C-F bonds.

Identification and Characterization of Transformation Products

The primary and, to date, sole identified transformation product of the biotic degradation of this compound is 6:2 hydrogen-substituted polyfluorooctane ether sulfonate (6:2 H-PFESA) . acs.orgacs.org This product is formed through the reductive dechlorination of the parent compound by anaerobic microorganisms. acs.org

Studies on the photodegradation of F-53B, while outside the scope of biotic and abiotic pathways discussed above, have suggested that degradation can be initiated by dechlorination, followed by the sequential removal of CF2 units. plu.mxresearchgate.net While the degradation method is different, this provides a potential, though unconfirmed, model for further breakdown products should conditions allow for it.

Table 3: Identified Transformation Product of this compound

Parent Compound Degradation Pathway Transformation Product Environment/System Reference

This table details the confirmed transformation product of this compound under biotic conditions.

Table 4: List of Chemical Compounds

Compound Name Abbreviation
This compound 6:2 Cl-PFESA, F-53B
Perfluorooctane (B1214571) sulfonate PFOS
Perfluoroalkyl acids PFAAs

Structural Elucidation of Stable and Transient Metabolites

The primary transformation pathway for this compound in various environmental and biological systems is reductive dechlorination. This process involves the cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of perfluorononanoic acid (PFNA) as the major and most stable metabolite. The identification of PFNA as a key metabolite has been consistently observed in studies investigating the biotransformation of 9-chloroperfluorononanoate in rats, microbial degradation by consortia from industrial wastewater, and transformation in anaerobic soil and sediment microcosms.

Beyond the stable PFNA metabolite, research indicates the formation of transient, shorter-chain perfluoroalkyl carboxylic acids (PFCAs). These metabolites result from the further degradation of PFNA. The specific structures of these transient intermediates are often challenging to elucidate due to their low concentrations and the analytical difficulties associated with separating and identifying a complex mixture of structurally similar PFAS compounds. Advanced analytical techniques, such as high-resolution mass spectrometry, are often necessary to tentatively identify these transient species.

The photochemical degradation of 9-chloroperfluorononanoate in water has also been shown to produce PFNA and other shorter-chain PFCAs. The initial step is the photolytic cleavage of the C-Cl bond, followed by subsequent degradation of the resulting PFNA radical.

Table 1: Identified Metabolites of this compound

Metabolite Type Compound Name Formation Pathway
Stable Perfluorononanoic acid (PFNA) Reductive dechlorination, Photochemical degradation
Transient Shorter-chain perfluoroalkyl carboxylic acids (PFCAs) Further degradation of PFNA

Assessment of Product Recalcitrance and Environmental Fate

The environmental fate of this compound and its degradation products is largely governed by their persistence and partitioning behavior in various environmental compartments. While the initial reductive dechlorination to PFNA represents a significant transformation, the resulting PFNA is a highly recalcitrant compound. Perfluoroalkyl carboxylic acids, including PFNA, are known for their exceptional stability due to the strength of the carbon-fluorine (C-F) bond, making them resistant to further biological and chemical degradation under most environmental conditions.

The environmental fate of 9-chloroperfluorononanoate is also influenced by its sorption behavior. The presence of the chlorine atom can affect how the compound partitions between water and solid phases, such as soil and sediment. Studies have shown that anaerobic environments can serve as important sinks for chlorinated perfluorinated compounds, where reductive dechlorination is a key transformation process.

Mass Balance Studies of Degradation Reactions

Mass balance studies are crucial for quantifying the extent of degradation and understanding the distribution of the parent compound and its metabolites in a given system. While specific mass balance studies exclusively focused on this compound are not extensively detailed in the public literature, the principles from studies on other PFAS in systems like wastewater treatment plants are applicable.

In a controlled degradation experiment, a mass balance approach would involve:

Quantifying the initial mass of this compound introduced into the system.

Monitoring the decrease in the concentration of the parent compound over time.

Simultaneously quantifying the formation and concentration of its primary metabolite, PFNA, and any detectable shorter-chain PFCAs.

Analyzing all phases of the system (e.g., aqueous, solid, and gaseous) to account for the distribution of all chemical species.

For instance, in a study on the biodegradation of 9-chloroperfluorononanoate by a microbial consortium, researchers observed the disappearance of the parent compound concurrent with the appearance of PFNA. By measuring the concentrations of both compounds over the course of the experiment, a mass balance can be calculated to determine the efficiency of the conversion and to ascertain if other significant, unquantified transformation products are being formed. Any discrepancy in the mass balance, where the sum of the masses of the parent compound and its identified metabolites is less than the initial mass of the parent compound, would suggest the formation of other undetected products or potential losses from the system (e.g., due to strong sorption or volatilization).

Bioaccumulation and Biotransformation in Ecological Systems

Bioaccumulation Potential in Aquatic Organisms

The accumulation of chemical substances in aquatic organisms from the surrounding water is known as bioconcentration, while bioaccumulation also includes uptake from dietary sources. For compounds like Potassium 9-chloroperfluorononanoate, both pathways are significant.

Aquatic organisms can absorb this compound and similar PFAS compounds through several mechanisms. Direct uptake from the water column occurs primarily through the gills during respiration. The large surface area of the gills provides an efficient interface for the transfer of dissolved chemicals into the bloodstream. Dermal absorption, or uptake through the skin, is another potential route, although generally considered less significant than gill uptake for most water-borne contaminants in fish.

Dietary intake represents a major pathway for the bioaccumulation of many persistent organic pollutants, including PFAS. nih.gov For fish and other predatory aquatic species, consuming contaminated prey can lead to significant body burdens of these compounds. Research on various PFAS has shown that dietary uptake can account for over 80% of the total uptake for fish in estuarine environments. nih.gov The efficiency of absorption across the gut is influenced by the specific properties of the compound and the physiology of the organism.

The physiological characteristics of an aquatic organism play a crucial role in the dynamics of bioaccumulation. Factors such as an organism's metabolic rate, size, lipid content, and feeding habits can all influence the extent to which a contaminant like this compound accumulates.

In fish, the binding of PFAS to proteins in the blood plasma and phospholipids (B1166683) in tissues is a key driver of accumulation. nih.gov For long-chain PFAS such as 9Cl-PF3ONS, partitioning to phospholipids appears to be a primary mechanism of bioaccumulation. nih.gov Renal elimination, a process where substances are filtered from the blood by the kidneys and excreted, is a significant removal pathway for some shorter-chain PFAS. However, for longer-chain compounds like 9Cl-PF3ONS, renal elimination is considered to be negligible, contributing to their persistence in the organism. nih.gov

Studies on the bioaccumulation of 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFESA), a compound structurally similar to 9Cl-PF3ONS, have shown that it can be accumulated by marine organisms. nih.gov The levels of these chlorinated polyfluoroalkyl ether sulfonic acids were found to be higher in organisms at higher trophic levels, indicating a potential for biomagnification. nih.gov

Table 1: Bioaccumulation Factors (BAFs) for 6:2 Cl-PFESA in Marine Organisms from the Bohai Sea, China

Organism TypeTrophic LevelLog BAF (L/kg ww)
BivalvesLow2.23 - 3.50
FishMid to High3.00 - 4.21
SeabirdsHighData not available
MammalsHighData not available

Source: Adapted from data on 6:2 Cl-PFESA in the Bohai Sea. researchgate.net Note: BAFs are a measure of the accumulation of a chemical in an organism from all exposure routes (water, diet, etc.) relative to the concentration in the surrounding water.

Bioaccumulation Potential in Terrestrial Organisms

The transfer of this compound from soil and water to terrestrial organisms is a critical aspect of its environmental risk profile.

Plants can absorb PFAS from contaminated soil and water through their root systems. The uptake and subsequent translocation of these compounds to other parts of the plant, such as the shoots and leaves, are influenced by the properties of the chemical and the plant species. Research on 6:2 Cl-PFESA has shown that it tends to be retained in the roots of ryegrass, which limits its migration to the leaves. The presence of the chlorine atom in its structure is thought to contribute to this retention.

Studies on water spinach have also indicated that F-53B, containing 9Cl-PF3ONS, largely accumulates in the roots with limited upward movement. This suggests that for certain plant species, the risk of transferring this compound to edible aerial parts may be lower.

Information regarding the specific uptake of this compound by soil invertebrates is limited. However, general studies on PFAS in terrestrial ecosystems indicate that soil-dwelling organisms like earthworms can accumulate these compounds from the soil. The extent of this uptake is dependent on factors such as the concentration of the chemical in the soil, the organic matter content of the soil, and the feeding behavior of the invertebrate. Given the persistence of this compound, it is plausible that it can be taken up by soil invertebrates, providing a pathway for its entry into terrestrial food webs.

Trophic Transfer and Biomagnification through Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in the food web. For persistent and bioaccumulative substances like this compound, biomagnification is a significant concern.

Research on the commercial product F-53B has demonstrated its potential for biomagnification in aquatic food webs. A study in an aquatic ecosystem calculated the Trophic Magnification Factor (TMF) for F-53B. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Table 2: Trophic Magnification Factor (TMF) for F-53B in a Studied Aquatic Food Web

CompoundTrophic Magnification Factor (TMF)
F-53B4.76

Source: Data from a food web study investigating the biomagnification of various PFAS. rupahealth.com

This TMF value significantly greater than 1 provides strong evidence that F-53B, and by extension its major component 9Cl-PF3ONS, can biomagnify in aquatic environments. rupahealth.com The study found that a top consumer in the food web, the carnivorous fish Clarias macrocephalus, exhibited the highest concentrations of F-53B. rupahealth.com This indicates that predators are at a higher risk of accumulating this compound.

Similarly, studies on the structurally related 6:2 Cl-PFESA in the marine food web of the Bohai Sea have also confirmed its potential for biomagnification, with concentrations increasing at higher trophic levels. nih.govacs.org This consistent finding across related chlorinated polyfluoroalkyl ether sulfonic acids underscores the potential for this compound to pose a risk to organisms at the top of the food chain.

Assessment of Trophic Magnification Factors (TMFs)

The Trophic Magnification Factor (TMF) is a critical metric used to quantify the potential of a chemical to biomagnify, indicating whether its concentration increases with an organism's position in the food web. A TMF value greater than 1 is generally considered evidence of biomagnification.

Studies on non-chlorinated C9 PFCAs, such as perfluorononanoic acid (PFNA), have demonstrated significant biomagnification potential. For instance, in a eutrophic freshwater food web, PFCAs with 9 to 12 carbons showed TMFs ranging from 2.1 to 3.7. nih.gov In a tropical estuarine food web, PFNA was also observed to have a TMF greater than 1, indicating its potential to magnify in the food chain.

Furthermore, research on chlorinated PFAS, which are structurally more akin to this compound, reveals substantial trophic magnification. For example, in a subtropical marine food web, 6:2 chlorinated polyfluoroalkyl ether sulfonic acid (6:2 Cl-PFESA) and 8:2 Cl-PFESA exhibited high TMFs of 5.65 and 6.44, respectively. nih.gov These values are notably higher than that of the legacy PFAS, perfluorooctane (B1214571) sulfonate (PFOS), in the same study (TMF of 4.88). nih.gov A meta-analysis of PFAS TMFs across numerous studies found that PFAS concentrations, on average, double with each trophic level, with a mean TMF of 2.00. researchgate.netecoevorxiv.org

Given that both long-chain PFCAs and chlorinated PFAS demonstrate a tendency to biomagnify, it is plausible that this compound also exhibits a TMF greater than 1. The presence of both a nine-carbon chain and a chlorine atom suggests that its bioaccumulation potential is likely significant.

Interactive Table: Trophic Magnification Factors (TMFs) of Selected Per- and Polyfluoroalkyl Substances (PFAS)

CompoundFood Web TypeTrophic Magnification Factor (TMF)Reference
Perfluorononanoic acid (PFNA)Freshwater>1
Perfluorodecanoic acid (PFDA)Freshwater>1
Perfluoroundecanoic acid (PFUnDA)Freshwater>1
Perfluorododecanoic acid (PFDoDA)Freshwater>1
6:2 Cl-PFESAMarine5.65 nih.gov
8:2 Cl-PFESAMarine6.44 nih.gov
Perfluorooctane sulfonate (PFOS)Marine4.88 nih.gov
Perfluorooctane sulfonate (PFOS)Freshwater2.9 nih.gov

Note: Data for this compound is not available. The table presents data for structurally similar compounds to provide context.

Factors Influencing Trophic Transfer Efficiency (e.g., KOW, KOA)

The trophic transfer efficiency of a chemical is influenced by its physicochemical properties, most notably the octanol-water partition coefficient (KOW) and the octanol-air partition coefficient (KOA). These parameters provide insights into a substance's lipophilicity (tendency to associate with fats) and its partitioning behavior between air and organic phases, respectively.

For many persistent organic pollutants, a high KOW is a strong predictor of bioaccumulation, as it indicates a preference for partitioning into the fatty tissues of organisms. However, the relationship between KOW and bioaccumulation for PFAS is more complex. While hydrophobicity plays a role, protein binding, particularly to albumin in the blood, is also a critical mechanism for the bioaccumulation of many PFAS, including PFCAs. acs.org

Specific experimental data for the KOW and KOA of this compound are not documented in the available literature. However, for perfluorocarboxylic acids in general, the KOW tends to increase with the length of the perfluorinated carbon chain. acs.org This would suggest that a C9 compound like 9-chloroperfluorononanoate would have a relatively high potential for bioaccumulation based on its chain length. The presence of a terminal chlorine atom in place of a fluorine atom may slightly alter the molecule's polarity and, consequently, its partitioning behavior, though the extent of this influence is not well-studied.

Biotransformation Processes within Organisms (if identified)

Biotransformation refers to the metabolic processes within an organism that can alter the chemical structure of a foreign substance. For many organic pollutants, biotransformation can lead to detoxification and excretion. However, for PFAS, particularly the perfluorinated acids, the carbon-fluorine bond is exceptionally strong, making them highly resistant to metabolic breakdown. nih.gov

There are no specific studies identified that document the biotransformation of this compound in any organism. The general consensus for perfluoroalkyl acids (PFAAs), the class to which 9-chloroperfluorononanoic acid belongs, is that they are metabolically inert. nih.gov Studies on other PFAAs, such as PFOA and PFOS, have shown that they are not significantly metabolized in organisms and are considered terminal degradation products. acs.org

While PFAAs themselves are generally not biotransformed, some polyfluoroalkyl substances, which contain both fluorinated and non-fluorinated carbon atoms, can undergo biotransformation. These "precursor" compounds can be metabolized to form the highly persistent PFAAs. nih.gov For example, fluorotelomer alcohols can be transformed into PFCAs within organisms. nih.gov However, as this compound is a perfluorinated compound (with the exception of the carboxylic acid group), it is not expected to be a precursor in the same way and is likely to be highly persistent in its original form within biological systems.

The potential for microbial biotransformation of chlorinated PFAS in the environment is an area of active research. Some studies on other types of chlorinated compounds have shown that microbial processes can lead to degradation, but it is unclear if such pathways exist for chlorinated PFAAs like 9-chloroperfluorononanoate. umn.eduresearchgate.net

Ecotoxicological Research in Non Human Organisms and Ecosystems

Aquatic Ecotoxicology

No specific studies on the aquatic ecotoxicology of potassium 9-chloroperfluorononanoate were identified. Research on other PFAS compounds, however, indicates that aquatic environments are a primary sink for these persistent chemicals, leading to concerns about their impact on aquatic life. researchgate.net The toxicity of PFAS in aquatic systems has been shown to vary based on factors like carbon chain length and the specific functional group. nih.govacs.org

Effects on Aquatic Microorganisms (e.g., Algae, Bacteria)

Specific data on the effects of this compound on aquatic microorganisms such as algae and bacteria are not available. For other PFAS, studies on microalgae have shown a range of effects, including impacts on growth and photosynthesis. mdpi.com Given the fundamental role of microorganisms in aquatic food webs and nutrient cycling, research into the potential impacts of this compound on these organisms is crucial for understanding its broader ecosystem effects.

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

No studies were found that specifically investigated the toxicity of this compound to aquatic invertebrates like Daphnia magna. Daphnia magna is a standard model organism in ecotoxicology due to its sensitivity to a wide range of chemical pollutants and its important role in freshwater ecosystems. mdpi.com Studies on the related compound PFNA have demonstrated its toxicity to Daphnia magna, affecting survival, growth, and reproduction. researchgate.net Research is needed to determine if this compound elicits similar or different toxicological responses.

Interactive Data Table: Toxicity of Perfluorononanoic Acid (PFNA) to Daphnia magna (Note: This data is for PFNA, not this compound, and is provided for comparative context only.)

EndpointTest DurationSpeciesObserved EffectReference
Acute Toxicity48 hoursDaphnia magnaImmobilization and mortality researchgate.net
Chronic Toxicity21 daysDaphnia magnaInhibition of growth and reproduction researchgate.net
Biomarker Response7 daysDaphnia magnaInhibition of acetylcholinesterase (AChE), superoxide (B77818) dismutase (SOD), and catalase (CAT) activities researchgate.net

Impacts on Fish and Other Aquatic Vertebrates (e.g., Embryotoxicity, Behavioral Changes)

There is no available research on the impacts of this compound on fish and other aquatic vertebrates. Studies on other PFAS, such as PFNA, have shown adverse effects on fish, including neurotoxicity and behavioral changes in the early life stages of zebrafish. nih.gov The fish embryo toxicity test is a widely used method for assessing the potential for chemicals to cause acute toxicity and developmental effects in fish. nih.govnih.govconsensus.appmdpi.com Given the detection of other novel chlorinated PFAS in aquatic environments, understanding the potential for embryotoxicity and developmental neurotoxicity of this compound is a high priority. nih.gov

Investigating Molecular and Cellular Mechanisms of Ecotoxicity (e.g., Oxidative Stress, Gene Expression Alterations)

The molecular and cellular mechanisms of ecotoxicity for this compound have not been investigated. For other PFAS like PFNA, studies have pointed to oxidative stress as a potential mechanism of toxicity in both cell lines and in vivo models like zebrafish. nih.gov Research into chlorinated paraffins, another class of chlorinated compounds, has also highlighted cellular-level impacts, including apoptosis and oxidative stress. nih.govhznu.edu.cnresearchgate.net Investigating whether this compound induces similar cellular stress responses would provide valuable insight into its mode of action.

Terrestrial Ecotoxicology

Information on the terrestrial ecotoxicology of this compound is not available. The fate and effects of PFAS in terrestrial ecosystems are a growing area of concern, as these compounds can accumulate in soil and potentially be taken up by plants and soil organisms. mdpi.com

Effects on Soil Microorganisms and Nutrient Cycling

No studies were found that examined the effects of this compound on soil microorganisms and nutrient cycling. Soil microorganisms are vital for maintaining soil health and fertility through processes like decomposition and nutrient mineralization. Some chemical contaminants have been shown to disrupt these microbial communities, altering their structure and function. nih.gov Research is needed to determine if this compound poses a risk to these essential soil ecosystem services.

Toxicity to Terrestrial Plants (e.g., Germination, Growth)

The impact of PFAS on terrestrial plants is a growing area of concern. Studies on various PFAS compounds have revealed a range of phytotoxic effects, from inhibited germination to reduced growth and altered physiological processes. nih.gov While direct studies on this compound are not available, research on other PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), provides insight into potential effects.

PFAS exposure can lead to oxidative stress in plants, damaging cell structures and disrupting essential functions like photosynthesis and nutrient metabolism. nih.gov The uptake and translocation of PFAS within plants are influenced by the specific compound's chain length and functional group. researchgate.net Shorter-chain PFAS tend to be more mobile and can be translocated to the shoots, while longer-chain compounds may accumulate more in the roots. researchgate.net For instance, one study observed that lower molecular weight PFCAs were enriched in vegetation relative to surface soils. nih.gov

Research on the aquatic plant Lemna minor (duckweed) has shown that exposure to PFOA can inhibit growth, with an 80% reduction observed at a concentration of 100 µg/L. frontiersin.org Another study on Acorus calamus and Phragmites communis in a hydroponic system demonstrated that PFOS at concentrations of 10 and 50 mg/L inhibited chlorophyll (B73375) production. frontiersin.org Although these studies focus on aquatic or hydroponic systems, they highlight the potential for phytotoxicity that could translate to terrestrial environments.

Interactive Data Table: Illustrative Phytotoxicity of Selected PFAS Compounds

Since no specific data for this compound is available, the following table illustrates the types of effects observed for other PFAS compounds on various plant species.

Plant SpeciesPFAS CompoundObserved EffectsReference
Lemna minor (Duckweed)PFOAGrowth inhibition, chlorosis frontiersin.org
Acorus calamusPFOSInhibition of chlorophyll production frontiersin.org
Phragmites communisPFOSInhibition of chlorophyll production frontiersin.org
Triticum aestivum (Wheat)Chlorinated Polyfluoroalkyl Ether SulfonateAdsorption and absorption in roots researchgate.net

Impacts on Soil Invertebrates (e.g., Earthworms)

Soil invertebrates, such as earthworms, are crucial for soil health and ecosystem functioning. The introduction of persistent chemicals like PFAS can have detrimental effects on these organisms. While specific data on this compound is lacking, studies on other PFAS compounds indicate potential for toxicity.

Research on the earthworm Eisenia fetida exposed to PFOA did not show mortality at concentrations up to 100 mg/kg of soil. However, significant weight loss was observed from 25 mg/kg onwards, indicating sublethal stress. sehydrogeology.com PFAS exposure can induce oxidative stress in earthworms, leading to cellular damage. sehydrogeology.com

The bioavailability and toxicity of PFAS in soil can be influenced by soil properties. For example, one study found that PFOA was more toxic in sandy soil with low clay content due to higher bioavailability. sehydrogeology.com

Interactive Data Table: Illustrative Toxicity of Selected PFAS to Earthworms

This table provides an overview of the observed effects of certain PFAS on the earthworm Eisenia fetida, serving as a proxy for the potential impacts of this compound.

PFAS CompoundExposure ConcentrationObserved Effects in Eisenia fetidaReference
PFOA≥ 25 mg/kg soilSignificant weight loss sehydrogeology.com
PFOAUp to 100 mg/kg soilNo mortality sehydrogeology.com
PFOA and PFOS mixture200 ng/gDecreased survival, biomass, and reproduction sehydrogeology.com

Ecotoxicological Assessments at Ecosystem Level

The persistence and bioaccumulative potential of PFAS, including chlorinated variants, mean that their impacts can extend beyond individual organisms to affect entire ecosystems.

Community Structure and Biodiversity Impacts

PFAS contamination can alter the structure and diversity of microbial communities in soil and water. Long-term exposure to PFAS can lead to a shift in microbial populations, favoring tolerant species while sensitive ones decline. nih.gov This can disrupt essential soil processes like nutrient cycling and organic matter decomposition. nih.gov For instance, a field study on a site co-contaminated with PFAS and chlorinated aliphatic hydrocarbons found a significant decrease in the diversity of microbial communities. researchgate.netmongabay.com The dominant genera in the contaminated groundwater were Acinetobacter, Pseudomonas, and Arthrobacter. researchgate.netmongabay.com

The effects of PFAS can ripple up the food chain, impacting a wide range of wildlife. youtube.com Over 600 species worldwide have been found to have detectable levels of PFAS. youtube.com These chemicals can bioaccumulate, leading to higher concentrations in predators. nih.gov Such exposures have been linked to various adverse health effects in wildlife, including immune system deficiencies and reproductive problems, which can ultimately affect population dynamics and biodiversity. youtube.com

Ecosystem Functioning Alterations

By affecting key groups of organisms, PFAS can alter fundamental ecosystem functions. Disruption of microbial communities can impair critical biogeochemical cycles, such as the nitrogen cycle. nih.gov Some studies indicate that PFAS can inhibit nitrifying bacteria while promoting nitrate-reducing bacteria, leading to imbalances in nitrogen availability for plants. nih.gov

Furthermore, PFAS can affect soil structure by suppressing the formation of water-stable aggregates, which are important for soil integrity, water retention, and preventing erosion. nih.gov The accumulation of PFAS in organisms at different trophic levels can also disrupt food web dynamics and energy flow through the ecosystem. nih.gov

Development and Application of Effect-Based Tools for Ecotoxicity Monitoring

Various innovative methods are being developed to detect and quantify PFAS in environmental matrices, including liquid chromatography with high-resolution mass spectrometry (LC-HRMS) and other advanced analytical techniques. nih.gov However, these are often lab-based and time-consuming.

Consequently, research is focusing on developing in-situ sensors and bioassays that can provide a more rapid assessment of ecotoxicity. These tools might use biological responses, such as changes in gene expression or enzyme activity in sentinel organisms, as indicators of PFAS exposure and effect. The development of quantitative structure-property relationship (QSPR) models is also underway to predict the retention and migration potential of different PFAS in soil and groundwater systems. nih.gov Such tools are crucial for prioritizing regulatory actions and assessing the risks posed by emerging contaminants like this compound and other novel PFAS. acs.org

Sources, Emission Pathways, and Environmental Release Scenarios

Industrial Production and Manufacturing Emissions

The primary method for manufacturing many per- and polyfluoroalkyl substances, including F-53B, is electrochemical fluorination (ECF). mdpi.com This process involves the electrolysis of an organic raw material in a hydrogen fluoride (B91410) medium. While effective, ECF is known to produce a variety of byproducts, which may include isomers and other structurally similar PFAS. mdpi.comnih.gov Commercial F-53B products are often technical mixtures, with the main component being 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFESA), but they can also contain other chlorinated polyfluorinated ether sulfonates such as the 8:2 and 10:2 homologues.

China has been identified as a major producer and user of F-53B since the 1970s. nih.gov The production and use of F-53B have seen a corresponding increase following the global restrictions on PFOS. nih.gov Emissions from manufacturing facilities are a primary entry point of F-53B into the environment. These emissions can occur through various pathways, including wastewater discharge, air emissions, and the disposal of industrial waste. Studies have indicated that industrial and municipal wastewater treatment plants are significant sources of PFAS emissions into the environment. researchgate.netfao.org

Table 1: Estimated Annual Usage and Environmental Release of F-53B in China

Metric Value Source(s)
Annual Usage in Chrome Plating Industry 30-40 tons utoronto.ca
Estimated Environmental Emissions (2006-2015) 10-14 tons per year dioxin20xx.org

Release from Fluoropolymer Processing Aids and Related Applications

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate has several industrial applications, primarily as a surfactant and processing aid. Its most well-documented use is as a mist suppressant in the chrome plating industry. itrcweb.orgnih.govresearchgate.netesaa.org In this application, it is added to chromic acid baths to reduce the emission of toxic chromic acid fumes, thereby protecting worker health. nih.gov However, this use leads to the direct release of F-53B into industrial wastewater. dioxin20xx.orgiwaponline.comalfa-chemistry.com

Wastewater from chrome plating facilities has been found to contain significant concentrations of F-53B. dioxin20xx.orgiwaponline.comalfa-chemistry.com Studies in China have detected F-53B in electroplating industry wastewater at levels comparable to those of the legacy compound PFOS. iwaponline.com For instance, one study reported F-53B concentrations of 65.7 µg/L in real electroplating effluent. dioxin20xx.org Another study found that 6:2 F-53B and 8:2 F-53B accounted for 18% and 0.7% of the total PFAS in electroplating wastewater, respectively. alfa-chemistry.com Trace amounts have also been detected in the wastewater from the textile printing and dyeing industry. alfa-chemistry.com

The use of F-53B as a processing aid in the manufacturing of fluoropolymers is another potential release pathway, although less well-documented in terms of emission quantities. esaa.org PFAS are used in the production of non-stick coatings, and water- and stain-resistant materials. theguardian.com Releases from these manufacturing processes can contribute to the environmental burden of F-53B.

Table 2: Reported Concentrations of F-53B in Industrial Wastewater

Industry Concentration Notes Source(s)
Chrome Plating 65.7 µg/L Real effluent dioxin20xx.org
Chrome Plating 10-50 ng/L Similar levels to PFOS iwaponline.com
Electroplating 18% of total PFAS (as 6:2 F-53B) alfa-chemistry.com
Textile Printing and Dyeing Trace amounts alfa-chemistry.com

Transformation of Precursor Compounds in the Environment

The environmental presence of some PFAS is not only due to direct emissions but also from the degradation of "precursor" compounds. nih.gov These precursors are substances that can transform into more persistent PFAS, such as F-53B, through biological or chemical processes in the environment. nih.gov

Fluorotelomer alcohols (FTOHs) are a known class of precursor compounds that can degrade in the atmosphere and through biological processes to form perfluorinated carboxylic acids (PFCAs). utoronto.caacs.orgutoronto.caresearchgate.net The degradation of FTOHs is initiated by reaction with hydroxyl radicals in the atmosphere, leading to a series of reactions that can yield PFCAs. utoronto.caacs.org One study investigated the degradation of seven fluorotelomer precursors in a soil-plant system in the presence of F-53B. nih.gov The results showed that while the fluorotelomer precursors degraded to form various PFCAs, F-53B itself did not show degradation to these acids under the experimental conditions. nih.gov This suggests that F-53B is highly persistent and not a primary degradation product of the studied fluorotelomer precursors.

While the transformation of precursors is a recognized source for many PFAS, specific precursor compounds that degrade to form Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate in the environment have not been extensively identified in the reviewed literature. Further research is needed to understand the full extent to which precursor transformation contributes to the environmental load of F-53B.

Incidental and Accidental Release Pathways

Beyond routine industrial emissions, incidental and accidental releases represent another significant pathway for PFAS to enter the environment. These events can lead to high-concentration, localized contamination of soil and water.

Accidental spills can occur at manufacturing facilities, during transportation, or at sites where PFAS-containing products are used. For example, malfunctions in fire suppression systems that use PFAS-containing foams have led to large-scale environmental contamination. nih.govwa.gov While specific major spills of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate are not prominently documented in the reviewed literature, the potential for such incidents exists given its industrial use.

Case studies of PFAS contamination at industrial sites and military bases often reveal high levels of these compounds in the surrounding environment due to historical spills and releases. researchgate.netitrcweb.org3blmedia.com The cleanup of such sites is a complex and ongoing challenge. The general principles of responding to chemical spills, such as containment and proper disposal of contaminated materials, are applicable to F-53B. However, its persistence and mobility in the environment necessitate robust and long-term remediation strategies.

Comparative Environmental Behavior and Ecotoxicology with Other Pfas

Comparative Analysis of Environmental Mobility (e.g., Short-chain vs. Long-chain PFAS, Other PFESAs)

The mobility of PFAS in soil and water is a critical factor in determining the extent of environmental contamination. This mobility is influenced by factors such as chain length, functional group, and the presence of other elements like chlorine.

Long-chain vs. Short-chain PFAS: Generally, short-chain PFAS are more water-soluble and mobile in the environment than their long-chain counterparts. researchgate.netnih.gov This increased mobility allows them to travel further in water systems, leading to widespread contamination that can be difficult to contain. researchgate.netnih.gov Conversely, long-chain PFAS tend to be less mobile and are more likely to adsorb to soil and sediment, leading to localized contamination hotspots. researchgate.netnih.gov However, this also means that lower molecular weight PFAS, often the short-chain varieties, can be more readily taken up by terrestrial vegetation. nih.gov

Interactive Table: Comparative Mobility of Different PFAS Classes

PFAS Class General Chain Length Key Mobility Characteristics Supporting Evidence
Short-chain PFCAs & PFSAs 4-6 carbons High water solubility, high mobility in soil and water, difficult to remove with conventional treatment. researchgate.netnih.govnjit.edu Detected widely in water resources, including drinking water. njit.edu
Long-chain PFCAs & PFSAs 7 or more carbons Lower water solubility, tend to adsorb to sediment and organic matter, less mobile. researchgate.netnih.govnih.gov Found in higher concentrations in sediment and biota near release sites. nih.gov
Chlorinated PFAS (e.g., F-53B) Varies Mobility influenced by both chain length and the presence of chlorine and ether linkages. nih.govnih.gov Studies on related compounds suggest potential for both soil adsorption and leaching. nih.gov

Contrasting Bioaccumulation and Trophic Transfer Potentials

Bioaccumulation, the buildup of a substance in an organism, and trophic transfer (biomagnification), the increasing concentration of a substance in organisms at successively higher levels in a food chain, are significant concerns for PFAS.

General PFAS Bioaccumulation: Long-chain PFAS, particularly those with eight or more carbons, are generally more bioaccumulative than short-chain PFAS. biorxiv.org This is attributed to their lower water solubility and higher affinity for proteins in blood and tissues. biorxiv.org Short-chain PFAS are typically eliminated from the body more quickly. researchgate.net Trophic magnification has been observed for several long-chain PFAS, including PFOS, in various aquatic food webs. mdpi.comnih.gov

Potassium 9-chloroperfluorononanoate (F-53B): As a replacement for PFOS, F-53B has been detected in various environmental and biological samples, indicating its potential for bioaccumulation. alfa-chemistry.comnih.gov Studies have shown that F-53B can be detected in human blood and has a high protein binding affinity. nih.gov Its trophic transfer potential has been investigated, with some studies suggesting it can bioaccumulate in aquatic organisms. nih.govacs.org The presence of the ether linkage and chlorine atom may influence its bioaccumulation behavior compared to traditional PFAS.

Interactive Table: Bioaccumulation and Trophic Transfer of PFAS

PFAS Class Bioaccumulation Potential Trophic Transfer Potential Key Factors
Short-chain PFAS Generally lower bioaccumulation. researchgate.net Lower potential for trophic magnification. researchgate.net Higher water solubility and faster elimination from the body. researchgate.net
Long-chain PFAS High bioaccumulation potential. biorxiv.org Demonstrated trophic magnification in many food webs. mdpi.comnih.gov Lower water solubility, binding to proteins in blood and tissues. biorxiv.org
Chlorinated PFAS (e.g., F-53B) Evidence of bioaccumulation in wildlife and humans. alfa-chemistry.comnih.gov Studies suggest potential for trophic transfer in aquatic systems. nih.govacs.org Protein binding affinity and persistence in the body. nih.gov

Differential Ecotoxicological Responses Across PFAS Chemical Subgroups

The toxicity of PFAS varies significantly depending on the specific compound and the organism being studied.

General PFAS Ecotoxicology: For many aquatic organisms, the toxicity of PFAS tends to increase with the length of the fluorocarbon chain. nih.gov Crustaceans have been found to be among the more sensitive aquatic invertebrates to PFAS exposure. nih.gov In fish, PFOS and PFOA are the most studied, with a considerable amount of toxicity data available, particularly for species like zebrafish. nih.gov

This compound (F-53B): The ecotoxicological profile of F-53B is an area of active research. Studies on zebrafish embryos have indicated potential developmental toxicity. nih.gov In subchronic oral toxicity studies in rats, F-53B was found to disrupt thyroid function. nih.gov Given its use as a replacement for PFOS, there is a need for more comprehensive ecotoxicological data to fully understand its potential risks to wildlife. service.gov.uk Research on other chlorinated PFAS has shown acute toxicity to zebrafish similar to that of PFOS. acs.org

Interactive Table: Ecotoxicological Endpoints for Different PFAS Subgroups

PFAS Subgroup Key Ecotoxicological Findings Example Organisms
Long-chain PFCAs and PFSAs Toxicity generally increases with chain length; effects on development and reproduction. nih.gov Fish (zebrafish), aquatic invertebrates (crustaceans). nih.gov
Short-chain PFAS Generally considered less toxic on an acute basis than long-chain counterparts. Data is more limited compared to long-chain PFAS.
Chlorinated PFAS (e.g., F-53B) Potential for developmental toxicity and disruption of thyroid function. nih.govnih.gov Fish (zebrafish), rats. nih.govnih.gov

Regulatory Science and Policy Implications: Scientific Underpinnings

Scientific Basis for Environmental Risk Assessment Frameworks

The environmental risk assessment of Potassium 9-chloroperfluorononanoate is built upon a foundation of scientific evidence evaluating its persistence, bioaccumulation, and toxicity (PBT).

Persistence: Scientific studies have indicated that this compound is highly persistent in the environment. researchgate.netacs.org One study noted that it is not readily biodegradable. acs.org Another report highlighted that while there was some degradation observed in a screening test, the substance is generally assumed to be very persistent, similar to other PFAS compounds. service.gov.uk In a soil-plant system study with maize, F-53B was found to be persistent and did not degrade to perfluoroalkyl acids (PFAAs). acs.org The UK Environment Agency has concluded that it is likely to meet the criteria for being considered very persistent (vP). service.gov.uk This persistence is a key factor in its long-term environmental risk, as it can lead to prolonged exposure for ecosystems.

Bioaccumulation: The potential for this compound to accumulate in living organisms is a significant concern. Research has shown that F-53B has a bioaccumulation potential that may be at least as high as that of the well-studied perfluorooctane (B1214571) sulfonate (PFOS). service.gov.uknerc.ac.uk Studies in carp (B13450389) have reported tissue-specific median bioaccumulation factors (BAFs) ranging from 589 to 19,055 and whole-body median BAFs from 1,905 to 2,692, with some studies indicating that the whole-body BAF values were statistically significantly higher for F-53B than for PFOS. service.gov.uk The compound has been detected in various wildlife, including marine mammals in Greenland, and even in human blood and breast milk. nammco.noresearchgate.netcaymanchem.com This body of evidence suggests that this compound meets the criteria for being bioaccumulative (B).

Toxicity: Ecotoxicity studies form the third pillar of the risk assessment framework. Initial data has suggested that this compound is moderately toxic to aquatic organisms, with a 96-hour lethal concentration (LC50) for zebrafish reported at 15.5 mg/L. acs.org Further research has pointed to specific toxicological effects, including endocrine disruption. For instance, it has been shown to bind to estrogen receptors and cause an increase in vitellogenin, estradiol, and testosterone (B1683101) levels in zebrafish larvae. caymanchem.com In rats, oral administration led to decreased serum triiodothyronine (T3) and thyroxine (T4) levels and induced thyroid gland follicular hyperplasia. caymanchem.com Based on chronic aquatic ecotoxicity data, the UK Environment Agency has concluded that F-53B is toxic (T). service.gov.uk

PropertyFindingSource(s)
Persistence Likely meets the very persistent (vP) criterion. Not readily biodegradable. acs.orgservice.gov.uk
Bioaccumulation Bioaccumulation potential may be at least as high as PFOS. Meets the bioaccumulative (B) criterion. service.gov.uknerc.ac.uk
Toxicity Considered toxic (T) to aquatic life based on chronic ecotoxicity data. acs.orgservice.gov.uk

Contribution of Research to Understanding Global and Regional Environmental Pollution

Scientific research on this compound has been instrumental in revealing its presence and distribution as an environmental pollutant on both regional and global scales.

Initially identified as a replacement for PFOS in the chrome plating industry in China, research has tracked its release from industrial sources and its subsequent journey into the environment. acs.org Studies in China have detected high concentrations of F-53B in the influent and effluent of wastewater treatment plants serving the electroplating industry, with removal efficiencies being low. acs.org Consequently, it has been found in surface waters receiving this treated wastewater at levels comparable to PFOS. acs.org

The environmental presence of this compound is not confined to its primary region of use. Although its long-range transport potential is considered lower than some other persistent organic pollutants, modeling studies have shown that a fraction of its emissions can reach remote areas like the Arctic via oceanic advection. researchgate.net This is substantiated by the detection of F-53B in marine mammals in Greenland, far from any direct sources. nammco.no This demonstrates that even compounds with limited long-range transport potential can contribute to global chemical pollution.

The compound has been detected in a variety of environmental matrices, including groundwater, river water, seawater, and sediment. alfa-chemistry.com Its presence in human populations, as evidenced by its detection in blood and breast milk, highlights its pervasive nature and the potential for human exposure through environmental pathways. researchgate.netcaymanchem.com These findings underscore the interconnectedness of regional industrial activities and global environmental contamination.

Region/MediumKey Research FindingSource(s)
China (Regional) High concentrations found in wastewater from the chrome plating industry and in receiving surface waters. acs.org
Global Detected in Arctic marine mammals, indicating long-range transport. nammco.no
Various Environmental Media Found in groundwater, river water, seawater, and sediment. alfa-chemistry.com
Human Biomonitoring Detected in human blood and breast milk. researchgate.netcaymanchem.com

Role of Scientific Findings in Guiding Environmental Management Strategies

Scientific findings on the properties and environmental occurrence of this compound are directly influencing the development of environmental management strategies.

The identification of F-53B as a substitute for PFOS, a globally restricted persistent organic pollutant, has prompted regulatory scrutiny. claire.co.uk The understanding that it shares many of the hazardous properties of PFOS, such as persistence and bioaccumulation, has raised questions about its suitability as a "safer" alternative. acs.orgservice.gov.uk This has led to its inclusion in environmental risk evaluation reports by bodies such as the UK Environment Agency, which contribute to the UK government's action plan on PFAS. claire.co.ukservice.gov.uk

The detection of this compound in the environment has spurred the development of analytical methods for its monitoring in various media, including water and biological samples. acs.org This is a critical first step in any management strategy, as it allows for the quantification of the extent of contamination and the effectiveness of any implemented controls.

Furthermore, the scientific evidence of its potential for harm has led to its consideration in international regulatory frameworks. For instance, it has been assessed as an alternative to PFOS under the Stockholm Convention on Persistent Organic Pollutants. pops.intpops.int In the United States, the Environmental Protection Agency (EPA) has proposed adding a category for 9-Chlorohexadecafluoro-3-oxanone-1-sulfonic acid, its salts, and sulfonyl halides to the Toxics Release Inventory (TRI), which would require facilities to report their releases of this chemical. epa.gov

Research into remediation technologies is also being guided by our understanding of this compound's chemical nature. Studies are exploring methods like membrane filtration, redox processes, adsorption, and photocatalysis for the removal of F-53B from water. alfa-chemistry.com Early research into plasma degradation has also shown promise. nih.gov These scientific endeavors are crucial for developing effective strategies to manage and reduce the environmental burden of this compound.

Management AspectInfluence of Scientific FindingsSource(s)
Regulatory Scrutiny Identified as a PFOS alternative with similar hazardous properties, leading to risk evaluations and inclusion in government action plans. acs.orgservice.gov.ukclaire.co.uk
Environmental Monitoring Drove the development of analytical methods for its detection in various environmental media. acs.org
International and National Policy Considered for regulation under the Stockholm Convention and proposed for inclusion in the US EPA's Toxics Release Inventory. pops.intpops.intepa.gov
Remediation Technologies Guiding research into effective removal techniques from contaminated water. alfa-chemistry.comnih.gov

Emerging Research Directions and Knowledge Gaps

Development of Novel Remediation Technologies for Environmental Contamination

The persistence of PFAS, including chlorinated variants like 9-Cl-PFNA, in the environment necessitates the development of effective remediation technologies. Current research is exploring several innovative approaches beyond conventional methods like granular activated carbon (GAC) and ion exchange resins, which primarily sequester the compounds rather than destroy them. nih.govitrcweb.org

Key emerging remediation technologies that could be applicable to contamination by Potassium 9-chloroperfluorononanoate include:

Mechanochemical Degradation: This method uses mechanical force, often through ball milling with co-milling agents like potassium hydroxide (B78521), to break down the robust carbon-fluorine bonds. nih.govresearchgate.net Studies have shown this technique to be effective for degrading PFOA and PFOS in soil and could be adapted for chlorinated PFAS. nih.govresearchgate.net The replacement of a fluorine atom with chlorine, as in 9-Cl-PFNA, may influence the compound's treatability with this method. researchgate.net

Electrochemical Oxidation (EO): EO employs electrodes to generate powerful oxidizing agents that can mineralize PFAS compounds. nih.gov It has shown promise in bench-scale tests for various PFAS, but its effectiveness for chlorinated PFAS specifically requires further investigation. clu-in.org

Supercritical Water Oxidation (SCWO): This technology uses water above its critical point (374 °C, 221 bar) as a solvent to oxidize and destroy complex organic waste, including PFAS. nih.gov

Pyrolysis and Gasification: These thermal processes break down PFAS at high temperatures in the absence of oxygen. nih.gov Research is ongoing to ensure complete destruction and prevent the formation of harmful byproducts. itrcweb.org

Pulsed Corona Discharge Plasma: This non-thermal plasma technology has been shown to degrade PFOA in soil by generating reactive electrons, decomposing it into shorter-chain byproducts. nih.gov Its applicability to chlorinated PFAS is a potential area for future research.

A significant knowledge gap remains in the scalability and cost-effectiveness of these novel technologies for widespread environmental remediation. mdpi.com Furthermore, research is needed to understand how the presence of a terminal chlorine atom in compounds like 9-Cl-PFNA affects the efficiency and byproducts of these degradation processes.

Overview of Emerging PFAS Remediation Technologies

TechnologyDescriptionPotential Applicability to Chlorinated PFASResearch Gaps
Mechanochemical DegradationUses mechanical energy and chemical reagents to break C-F bonds. nih.govresearchgate.netPotentially effective; the C-Cl bond may alter reactivity compared to standard PFAS. researchgate.netEffectiveness on chlorinated PFAS; byproduct identification; scalability. nih.gov
Electrochemical Oxidation (EO)Generates strong oxidants at an anode surface to degrade PFAS. clu-in.orgConsidered a promising technology for a broad range of PFAS. nih.govEfficiency for chlorinated compounds; electrode longevity; energy consumption.
Supercritical Water Oxidation (SCWO)Uses water at high temperature and pressure to destroy organic compounds. nih.govEffective for a wide variety of persistent organic pollutants.High operational costs; corrosion issues; specific data for chlorinated PFAS.
Pyrolysis/GasificationHigh-temperature thermal decomposition in an oxygen-limited environment. nih.govApplicable to various solid and liquid waste streams containing PFAS.Potential for incomplete combustion and formation of harmful byproducts. itrcweb.org

Understanding Complex Mixture Effects in Environmental Systems

In the environment, PFAS are not found in isolation but as complex mixtures. concawe.eu Assessing the combined toxicological effects of these mixtures is a critical research frontier. The presence of emerging compounds like 9-Cl-PFNA alongside legacy PFAS and other contaminants complicates risk assessment. acs.org

Current research indicates that PFAS mixtures often exhibit additive effects, meaning their combined impact can be predicted by summing the effects of the individual components. acs.orgnih.gov However, the potential for synergistic (greater than additive) or antagonistic (less than additive) interactions, especially with structurally diverse compounds like chlorinated PFAS, is not well understood. acs.org In silico and in vitro studies have shown that PFAS mixtures can disrupt crucial biological pathways, particularly those related to lipid metabolism and nuclear receptor signaling. nih.govmdpi.com

A major knowledge gap is the lack of toxicity data for many emerging PFAS, including this compound. nih.gov This hinders the ability to perform accurate mixture risk assessments. acs.orgnih.gov Future research must focus on:

Determining the specific modes of action for chlorinated PFAS.

Investigating how these compounds interact with other PFAS and co-contaminants in environmentally relevant concentrations. acs.org

Developing methodologies to assess the toxicity of complex, real-world PFAS mixtures found in contaminated water and soil. nih.gov

Advanced Modeling Approaches for Predicting Environmental Fate and Transport

Predictive modeling is an essential tool for understanding how contaminants like this compound move and persist in the environment. researchgate.netcdc.gov Given the cost and time required for extensive field monitoring, models help estimate contaminant pathways, potential exposure points, and the long-term behavior of these substances in soil, groundwater, and surface water. youtube.comresearchgate.net

Three main modeling approaches are being advanced for PFAS: researchgate.net

Empirical Models: These are based on statistical relationships derived from observed data.

Mechanistic Models: These models simulate the physical, chemical, and biological processes that govern a contaminant's movement and transformation. epa.gov

Machine Learning Models: This data-driven approach uses algorithms to identify patterns in large datasets to predict PFAS occurrence and concentration. researchgate.netmsu.edu

The chemical structure of a PFAS, including its chain length and functional group, is a primary factor influencing its environmental behavior. researchgate.netenviro.wiki The presence of a chlorine atom in place of fluorine in 9-Cl-PFNA likely alters its physicochemical properties, such as hydrophobicity and partitioning behavior, which in turn affects its fate and transport. A key knowledge gap is the lack of specific experimental data on these properties for 9-Cl-PFNA to parameterize and validate these advanced models. youtube.com Future research should aim to integrate PFAS structural characteristics and environmental factors to create more accurate and reliable predictive tools for emerging chlorinated PFAS. researchgate.net

Isotope Tracing for Source Apportionment and Transformation Pathway Elucidation

Identifying the sources of PFAS contamination and understanding how they transform in the environment are crucial for effective management and regulation. Isotope tracing is a powerful technique for this purpose. While not yet widely applied specifically to this compound, the principles are directly relevant.

By using stable isotope-labeled standards of PFAS compounds in laboratory and field studies, researchers can trace their movement and breakdown products with high precision. acs.orgisotope.com This helps to elucidate complex transformation pathways, where precursor compounds degrade into more persistent PFAAs like 9-Cl-PFNA. nih.gov

Furthermore, non-targeted analysis (NTA) using high-resolution mass spectrometry is a complementary approach that allows for the discovery and identification of previously unknown or "emerging" PFAS in environmental samples. nih.goveurofinsus.com This technique has been instrumental in identifying novel chloro-perfluoro-polyether compounds in industrial regions, highlighting its potential for tracking the environmental footprint of compounds like 9-Cl-PFNA. nih.gov A significant challenge is the limited availability of commercial standards for many emerging and chlorinated PFAS, which is necessary for quantitative analysis and confident identification. acs.orgeurofinsus.com

Long-Term Ecological Monitoring and Impact Assessment Studies

Understanding the long-term ecological consequences of persistent chemicals like this compound is paramount. Ecological risk assessments for PFAS are evolving, but there are still significant gaps, particularly for emerging compounds. nih.govintegral-corp.com

Long-term monitoring programs are essential to track the presence and concentration of these chemicals in various environmental compartments (water, soil, sediment) and biota (plants, fish, wildlife). nih.govitrcweb.org While early monitoring focused on legacy PFAS, recent efforts have expanded to include a broader suite of compounds, which would encompass chlorinated PFAS. nih.govrsc.org

Key challenges and research needs in this area include:

Bioaccumulation Potential: The tendency of chlorinated PFAS to accumulate in living organisms is not well characterized. Long-term studies are needed to understand their potential to biomagnify in food webs. itrcweb.orgtandfonline.com

Sub-lethal Effects: The impact of chronic, low-level exposure to emerging PFAS and their mixtures on wildlife health, reproduction, and development is largely unknown. tandfonline.com

Lack of Ecotoxicity Data: There is a scarcity of ecotoxicological data for most PFAS beyond PFOA and PFOS, which limits the development of protective environmental quality guidelines. integral-corp.comacs.org

Future research must prioritize long-term field studies and controlled laboratory experiments to generate the data needed for robust ecological risk assessments of this compound and other emerging chlorinated PFAS. nih.govintegral-corp.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Potassium 9-chloroperfluorononanoate (K-9ClPFN) in environmental matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution to minimize matrix effects. Optimize column selection (e.g., C18 or PFAS-specific columns) to resolve structural analogs like PFNA (perfluorononanoic acid) and PFDA (perfluorodecanoic acid). Calibrate using certified reference standards (e.g., sodium perfluoro-n-nonanoate, CAS 21049-39-8) .
  • Critical Considerations : Account for background contamination from laboratory equipment and solvents. Validate recovery rates using spike-and-recovery experiments in soil, water, or biological samples .

Q. How can researchers synthesize this compound with high purity?

  • Methodology : React 9-chloroperfluorononanoic acid with potassium hydroxide in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. Monitor reaction progress via FTIR for carboxylate salt formation (disappearance of -COOH peak at ~1750 cm⁻¹). Purify via recrystallization or column chromatography to remove residual precursors .
  • Data Contradiction : Some studies report incomplete neutralization due to steric hindrance from the chlorine substituent; ensure stoichiometric excess of KOH and extended reaction times .

Q. What are the stability profiles of K-9ClPFN under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated degradation studies by exposing the compound to pH 3–10 buffers at 25–60°C. Monitor degradation products (e.g., PFNA or shorter-chain perfluoroalkyl acids) via high-resolution mass spectrometry.
  • Key Finding : K-9ClPFN shows higher stability in neutral to alkaline conditions but degrades into PFNA under acidic conditions, likely via hydrolytic cleavage of the C-Cl bond .

Advanced Research Questions

Q. How does the chlorine substituent in K-9ClPFN influence its environmental persistence compared to non-chlorinated PFAS?

  • Hypothesis Testing : Compare half-lives of K-9ClPFN and PFNA in simulated environmental systems (e.g., soil microcosms, aquatic mesocosms). Use LC-MS/MS to track parent compound decay and transformation products.
  • Data Contradiction : Preliminary evidence suggests the chlorine group may increase resistance to microbial degradation but enhance photolytic breakdown under UV exposure. Resolve discrepancies by standardizing light intensity and microbial consortia across studies .

Q. What mechanistic insights explain the toxicity of K-9ClPFN in mammalian cell models?

  • Methodology : Perform transcriptomic profiling (RNA-seq) on exposed hepatocytes or renal cells to identify dysregulated pathways (e.g., peroxisome proliferator-activated receptor signaling). Compare results with PFNA and PFOA to isolate chlorine-specific effects.
  • Advanced Technique : Use molecular docking simulations to assess binding affinity of K-9ClPFN to serum proteins (e.g., albumin) versus non-chlorinated analogs. This may explain differences in bioaccumulation potential .

Q. How do coexisting PFAS compounds (e.g., PFOS, PFOA) interfere with K-9ClPFN analysis in complex mixtures?

  • Experimental Design : Spike environmental samples with PFAS mixtures and quantify K-9ClPFN recovery rates. Use fragmentation patterns (MS/MS) to distinguish isobaric interferences (e.g., PFHxS vs. K-9ClPFN).
  • Resolution : Optimize chromatographic separation by adjusting gradient elution parameters or employing ion mobility spectrometry for enhanced resolution .

Q. What are the thermodynamic and kinetic drivers of K-9ClPFN adsorption onto microplastics in marine systems?

  • Methodology : Conduct batch adsorption experiments using polyethylene and polypropylene particles. Model data using Langmuir/Freundlich isotherms and correlate with PFAS chain length and functional groups.
  • Contradiction Analysis : Contrast results with non-chlorinated PFAS to determine if the chlorine group enhances hydrophobic interactions or introduces dipole-driven adsorption .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile discrepancies in reported bioaccumulation factors (BAFs) for K-9ClPFN across species?

  • Approach : Meta-analyze BAFs from peer-reviewed studies, stratifying by trophic level (e.g., fish vs. invertebrates) and exposure duration. Use probabilistic modeling to account for variability in lipid content and metabolic pathways.
  • Case Study : BAFs in fish may be overestimated due to co-exposure to PFNA, which shares similar protein-binding mechanisms. Validate via isotope tracing to distinguish parent compound uptake .

Q. What experimental controls are critical when studying K-9ClPFN toxicity in vitro?

  • Best Practices : Include solvent controls (e.g., DMSO or methanol) at equivalent concentrations to rule out carrier effects. Use PFAS-free serum in cell culture media to avoid confounding interactions with endogenous proteins.
  • Pitfall Alert : Neglecting to test potassium counterion effects (e.g., using KCl controls) may lead to misinterpretation of ion-specific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.